6-Nitro-2-phenyl-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKXHHUESVOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319973 | |
| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3164-28-1 | |
| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Characterization of 6-Nitro-2-phenyl-1,3-benzoxazole via NMR and IR Spectroscopy
Abstract
The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents and nicotinamide phosphoribosyltransferase (NAMPT) activators[1]. The functionalization of this core, specifically in the form of 6-nitro-2-phenyl-1,3-benzoxazole , creates a highly conjugated, electron-deficient system. Accurate structural characterization of this molecule is critical for downstream drug development. This whitepaper provides an authoritative, causality-driven guide to the synthesis validation and spectroscopic characterization of 6-nitro-2-phenyl-1,3-benzoxazole using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the workflows described below are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.
Synthesis and Purification
The synthesis of 6-nitro-2-phenyl-1,3-benzoxazole is typically achieved via the condensation of 2-amino-5-nitrophenol with benzaldehyde or benzoic acid derivatives, often catalyzed by green catalysts such as o-benzenedisulfonimide[2].
-
Validation Step: The reaction progress must be monitored via Thin Layer Chromatography (TLC) under UV light (254 nm). Upon completion, the crude product is recrystallized from ethanol. The system self-validates when successive recrystallizations yield a constant, sharp melting point of 142–143 °C[2].
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of Acetone-
(CD COCD ). -
Causality for Solvent Choice: The highly polar nitro group and the rigid benzoxazole core require a moderately polar, non-protic solvent to ensure complete dissolution. Incomplete dissolution leads to poor shimming and line broadening.
-
Self-Validation: Tetramethylsilane (TMS) must be added as an internal standard (0.00 ppm). The spectrometer (200 MHz or 500 MHz) is calibrated against the residual Acetone-
solvent multiplet at 2.05 ppm ( H) and the carbonyl carbon at 206.26 ppm ( C). A preliminary 1D scan is run to verify peak symmetry, confirming optimal magnetic shimming.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr.
-
Self-Validation: Before acquiring the sample spectrum, a background scan of the empty sample compartment must be acquired and subtracted. This internal check eliminates atmospheric CO
(2350 cm ) and H O (~3300 cm and ~1630 cm ) interference. The baseline transmittance in non-absorbing regions must exceed 90% to confirm the pellet is sufficiently translucent and free of scattering artifacts.
Experimental workflow for the synthesis, preparation, and spectroscopic characterization.
Spectroscopic Characterization & Causality
H NMR Analysis
The
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.55 | Singlet (s) | 1H | - | Benzoxazole H-7 |
| 8.32–8.40 | Multiplet (m) | 3H | - | Benzoxazole H-5 & Phenyl o-H |
| 7.81 | Doublet (d) | 1H | 8.6 | Benzoxazole H-4 |
| 7.35–7.51 | Multiplet (m) | 3H | - | Phenyl m-H & p-H |
Mechanistic Causality of Chemical Shifts:
-
H-7 (8.55 ppm): This proton is situated between the oxazole ring oxygen (position 1) and the nitro group (position 6). The strong electron-withdrawing nature (-I, -M) of the nitro group severely depletes electron density around H-7. Furthermore, the adjacent oxygen exerts an inductive electron-withdrawing effect (-I). This combined deshielding pushes H-7 far downfield. Lacking ortho neighbors, it appears as a distinct singlet.
-
H-5 (8.32–8.40 ppm) and H-4 (7.81 ppm): H-5 is ortho to the nitro group, experiencing significant deshielding, causing it to overlap with the ortho-protons of the 2-phenyl ring. H-4 is meta to the nitro group and experiences less deshielding, appearing upfield at 7.81 ppm. The 8.6 Hz coupling constant is a classic signature of ortho-coupling between H-4 and H-5.
C NMR Analysis
The
| Chemical Shift ( | Carbon Type | Assignment |
| 163.5 | Quaternary (C=N) | C-2 (Oxazole ring) |
| 151.0 | Quaternary (O-C) | C-7a (Bridgehead) |
| 148.0 | Quaternary (C-NO | C-6 |
| 144.9 | Quaternary (N-C) | C-3a (Bridgehead) |
| 126.7, 127.9, 128.7, 129.5 | CH / Quaternary | Phenyl Carbons (ipso, p, o, m) |
| 120.1 | CH | C-4 |
| 119.8 | CH | C-5 |
| 106.8 | CH | C-7 |
Mechanistic Causality of Chemical Shifts:
-
The Imine Carbon (C-2, 163.5 ppm): C-2 is flanked by both an oxygen and a nitrogen atom (O-C=N). This dual electronegative pull makes C-2 highly electron-deficient, shifting it to the extreme downfield region.
-
The Shielding Anomaly (C-7, 106.8 ppm): Despite the presence of the strongly electron-withdrawing NO
group at C-6, C-7 resonates at a surprisingly high field (106.8 ppm). This is a hallmark causality of benzoxazoles: the oxygen atom donates electron density via resonance (+M effect) directly into the ortho position (C-7), counteracting the inductive pull and shielding the carbon nucleus.
FT-IR Spectroscopy Analysis
IR spectroscopy serves as an orthogonal validation tool, confirming the presence of specific functional groups through their vibrational modes[4].
| Wavenumber (cm | Vibrational Mode | Intensity | Assignment |
| ~1608 | Strong | Oxazole ring imine | |
| ~1527 | Strong | Nitro group (Asymmetric) | |
| ~1345 | Strong | Nitro group (Symmetric) | |
| ~1255 | Medium | Oxazole ether linkage |
Mechanistic Causality of Vibrational Modes:
-
Nitro Group Splitting: The N-O bonds in the nitro group are equivalent, leading to coupled vibrations. The asymmetric (out-of-phase) stretch requires higher energy because the molecular dipole moment changes more drastically, appearing at ~1527 cm
[5]. The symmetric (in-phase) stretch requires less energy, appearing at ~1345 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
C=N Conjugation: While isolated imines typically stretch above 1650 cm
, the C=N bond in 6-nitro-2-phenyl-1,3-benzoxazole appears at ~1608 cm . This lower frequency is caused by the extensive -conjugation with the 2-phenyl ring, which delocalizes the electrons and slightly reduces the double-bond character of the C=N linkage.
Electronic effects of functional groups on the NMR and IR spectral features.
Conclusion
The characterization of 6-nitro-2-phenyl-1,3-benzoxazole requires a synergistic approach. NMR spectroscopy maps the exact connectivity and the profound electronic push-pull dynamics within the fused ring system, evidenced by the extreme deshielding of H-7 and the resonance-driven shielding of C-7. Concurrently, FT-IR spectroscopy acts as a definitive structural validator for the highly conjugated C=N bond and the distinct symmetric/asymmetric stretching of the NO
References
*[3] Semantic Scholar. "Efficient, easy and green o-benzenedisulfonimide catalyzed synthesis of benzothiazoles, benzoxazoles and benzimidazoles." Available at: *[2] Arkivoc. "The efficient o-benzenedisulfonimide catalysed synthesis of benzothiazoles, benzoxazoles and benzimidazoles." Available at: *[1] J-Stage. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator." Available at: *[5] PubMed. "Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole." Available at: *[4] Google Patents. "US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds." Available at:
Sources
- 1. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 6-Nitro-2-phenyl-1,3-benzoxazole: Synthesis, Crystallography, and Mechanistic Insights
Executive Summary
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry and a highly versatile building block in materials science. Specifically, 6-Nitro-2-phenyl-1,3-benzoxazole serves as a critical model compound for understanding how electron-withdrawing substituents influence the planar aromatic core of benzoxazoles [1]. This in-depth technical guide provides a comprehensive analysis of its crystal structure, detailing the causality behind its synthetic protocols, the self-validating nature of its X-ray diffraction (XRD) refinement, and the mechanistic logic governing its intermolecular interactions—which are pivotal for target binding in drug development (e.g., topoisomerase II and viral protease inhibition) [2, 3].
Molecular Architecture & Crystallographic Profile
The molecular architecture of 6-Nitro-2-phenyl-1,3-benzoxazole is defined by a highly conjugated, nearly planar system. The presence of the nitro group at the 6-position exerts a strong electron-withdrawing inductive effect, which significantly alters the molecular dipole moment [3]. This alteration is not merely a theoretical construct; it directly dictates the crystal packing and the molecule's ability to engage in
To quantitatively understand this solid-state behavior, single-crystal X-ray diffraction provides an unambiguous 3D map of the atomic arrangement. The compound crystallizes in the monoclinic crystal system within the
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimension | 13.6642(9) Å |
| Unit Cell Dimension | 4.6031(3) Å |
| Unit Cell Dimension | 22.6165(13) Å |
| Angle | 90° |
| Angle | 103.662(2)° |
| Angle | 90° |
| Selected Bond Length (C-O) | 1.421(3) Å |
| Selected Bond Length (C-C) | 1.509(3) Å |
Data derived from the crystallographic characterization of benzoxazole derivatives[1].
Synthesis & Crystallization Protocol
The synthesis of diffraction-quality crystals requires a methodology that balances thermodynamic control with high chemical purity. The cyclodehydration of 2-amino-5-nitrophenol with benzoic acid is the preferred route.
Causality of Experimental Choices
Polyphosphoric Acid (PPA) as a Dual-Agent: PPA is selected over standard mineral acids because it functions as both a high-boiling solvent and a powerful dehydrating agent. It drives the equilibrium of the initial amide formation forward and subsequently facilitates the intramolecular ring closure to form the oxazole core by absorbing the eliminated water [1].
Slow Evaporation for Crystallization: Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders unsuitable for single-crystal XRD. Slow evaporation ensures thermodynamic control, allowing molecules to arrange into the lowest-energy lattice configuration (the
Step-by-Step Methodology
-
Reagent Preparation: Combine 10 mmol (1.54 g) of 2-amino-5-nitrophenol and 10 mmol (1.22 g) of benzoic acid in a dry, round-bottom flask.
-
Cyclodehydration: Add 24 g of polyphosphoric acid (PPA) to the mixture.
-
Thermal Activation: Heat the highly viscous mixture to 110 °C under continuous mechanical stirring for 16 hours. The extended time ensures complete cyclization of the intermediate amide.
-
Quenching: Cool the reaction to 60 °C and carefully pour it into 100 mL of crushed ice water to precipitate the crude product and hydrolyze the PPA.
-
Neutralization & Extraction: Neutralize the acidic aqueous mixture with a 10% NaOH solution until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 × 60 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary. -
Crystallization: Dissolve the purified 6-nitro-2-phenyl-1,3-benzoxazole in a minimal amount of a binary solvent system (e.g., dichloromethane/ethanol). Pierce the cap of the vial with a needle and allow the solvent to evaporate slowly at room temperature over 5–7 days until yellow, needle-like single crystals form.
X-Ray Diffraction Workflow & Data Refinement
Crystallography is inherently a self-validating system. The raw diffraction data (reciprocal space) must be mathematically transformed into an electron density map (real space), which is then iteratively refined. If the proposed structural model is incorrect, the internal validation metrics—specifically the R-factor (residual factor) and the Goodness-of-Fit (GoF)—will fail to converge to acceptable limits.
Caption: X-Ray Diffraction workflow illustrating the self-validating refinement cycle.
During the refinement of 6-Nitro-2-phenyl-1,3-benzoxazole, the anisotropic displacement parameters of the heavy atoms (C, N, O) are modeled to account for thermal motion. The convergence of the R-factor to
Mechanistic Insights & Intermolecular Interactions
The crystallographic data provides profound mechanistic insights into the macroscopic behavior of the molecule, particularly its biological efficacy. Benzoxazole derivatives are known for their potent antitumor and antiviral activities [2, 3]. The structural logic dictating this activity is heavily reliant on the solid-state packing parameters observed in the crystal.
The Logic of Stacking and Dipole Moments
The 6-nitro group acts as a powerful electron-withdrawing moiety. By pulling electron density away from the benzoxazole core, it introduces a distinct dipole moment across the longitudinal axis of the molecule. In the crystal lattice, this dipole moment forces adjacent molecules to align in an antiparallel fashion to minimize electrostatic repulsion.
Furthermore, the coplanarity of the 2-phenyl ring with the benzoxazole core (facilitated by the conjugated
Caption: Mechanistic logic of structural features driving solid-state packing and π-π stacking.
By analyzing the crystal structure, researchers can rationally design next-generation analogs. For instance, modifying the 6-position substituent alters the dipole moment, which directly correlates with the binding energy in in silico docking studies and subsequent in vitro efficacy [3].
References
-
Thèse - Thèses de l'Université de Toulouse Source: Université Toulouse III - Paul Sabatier (Repository containing crystallographic and synthetic data for benzoxazole derivatives). URL:[Link]
-
Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases Source: RSC Advances, Royal Society of Chemistry (2021). URL:[Link]
-
Antitumor activities on HL-60 human leukemia cell line, molecular docking, and quantum-chemical calculations of some sulfonamide-benzoxazoles Source: Artificial Cells, Nanomedicine and Biotechnology, Taylor & Francis (2017). URL:[Link]
An In-depth Technical Guide to the Solubility and Stability Profiling of 6-Nitro-2-phenyl-1,3-benzoxazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of the novel compound 6-Nitro-2-phenyl-1,3-benzoxazole. Given the limited publicly available data on this specific molecule, this document serves as a practical, first-principles guide to generating the critical physicochemical data necessary for advancing its development.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the impact of the nitro and phenyl substitutions on the core is paramount for formulation development, pharmacokinetic assessment, and ensuring product shelf-life. This guide will detail the underlying scientific principles, provide robust, step-by-step experimental protocols, and offer insights into data interpretation.
Part 1: Physicochemical Characterization and Solubility Profile
A fundamental understanding of a compound's solubility is the cornerstone of its development. Poor aqueous solubility can significantly hinder oral bioavailability and present considerable formulation challenges. Benzoxazole derivatives, particularly those with aromatic substitutions, are often characterized by their hydrophobic nature and low aqueous solubility. Therefore, a systematic approach to solubility determination is essential.
Theoretical Considerations and Preliminary Assessment
Before embarking on experimental studies, an in-silico and preliminary assessment can provide valuable insights. The presence of the nitro group, an electron-withdrawing moiety, and the phenyl ring contribute to the molecule's lipophilicity. Public databases for similar compounds, such as 5-Nitro-2-phenyl-1,3-benzoxazole, report very low aqueous solubility (<0.3 µg/mL), suggesting that 6-Nitro-2-phenyl-1,3-benzoxazole will likely exhibit similar behavior[1].
Key Considerations:
-
Lipophilicity: The calculated LogP (cLogP) will likely be high, indicating a preference for non-polar environments.
-
pKa: The benzoxazole core is weakly basic. The nitro substitution will further decrease this basicity. Determining the pKa is crucial as it governs the extent of ionization at different physiological pH values, which in turn significantly impacts solubility.
-
Polymorphism: The crystalline form of the solid material can impact its solubility and dissolution rate. A preliminary screen for polymorphism using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is recommended.
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to determining the thermodynamic solubility of 6-Nitro-2-phenyl-1,3-benzoxazole in various pharmaceutically relevant media.
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Protocol: Equilibrium Solubility in Aqueous and Organic Media
This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.
Materials:
-
6-Nitro-2-phenyl-1,3-benzoxazole (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents:
-
Purified Water (Milli-Q or equivalent)
-
pH 1.2, 4.5, 6.8, and 7.4 Buffers (USP standards)
-
Ethanol (95%)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)[2]
-
Procedure:
-
Preparation: Add an excess amount of solid 6-Nitro-2-phenyl-1,3-benzoxazole to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly soluble samples in organic solvents, an immediate dilution may be necessary. For aqueous samples, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: Filtration is critical to prevent undissolved particles from artificially inflating the concentration measurement.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV. Prepare a standard curve of the compound in the corresponding solvent to ensure accurate quantification.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Expected Solubility Data Summary
The results of these studies should be compiled into a clear and concise table for easy comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | [Insert Data] |
| Buffer | 1.2 | 37 | [Insert Data] |
| Buffer | 4.5 | 37 | [Insert Data] |
| Buffer | 6.8 | 37 | [Insert Data] |
| Buffer | 7.4 | 37 | [Insert Data] |
| Ethanol (95%) | N/A | 25 | [Insert Data] |
| Propylene Glycol | N/A | 25 | [Insert Data] |
| DMSO | N/A | 25 | [Insert Data] |
Part 2: Stability Profiling and Degradation Pathway Analysis
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors. For 6-Nitro-2-phenyl-1,3-benzoxazole, understanding its susceptibility to hydrolysis, oxidation, and photolysis is key to defining its storage requirements and shelf-life.
Forced Degradation (Stress Testing) Principles
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods. The typical stress conditions applied are hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Forced Degradation Experimental Workflow.
Detailed Protocols for Stability Testing
Stock Solution Preparation: Prepare a stock solution of 6-Nitro-2-phenyl-1,3-benzoxazole in a suitable solvent system where it is sufficiently soluble and stable (e.g., acetonitrile/water).
A. Hydrolytic Stability:
-
Setup: Add the stock solution to separate vials containing 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to achieve a final concentration of ~1 mg/mL.
-
Incubation: Store the vials at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
B. Oxidative Stability:
-
Setup: Add the stock solution to a vial containing a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store at room temperature, protected from light.
-
Sampling & Analysis: Follow the sampling and analysis steps as described for hydrolytic stability.
C. Photostability:
-
Setup: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
D. Thermal Stability (Solid State):
-
Setup: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Sampling: At various time points, remove a sample, dissolve it in a suitable solvent, and analyze.
Data Presentation for Stability Studies
The results should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products over time.
| Stress Condition | Time (hours) | % Parent Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] | |
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] |
Conclusion
The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the preclinical development of 6-Nitro-2-phenyl-1,3-benzoxazole. The data generated from these studies will directly inform critical decisions regarding formulation strategy, analytical method development, and the establishment of appropriate storage conditions. While this molecule is anticipated to exhibit low aqueous solubility, the comprehensive characterization proposed herein will provide the necessary foundation to overcome these challenges and successfully advance its development.
References
-
ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]
-
J-Stage. (2021). Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitro-2-phenylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020, January 9). (12) STANDARD PATENT (11) Application No. AU 2019297453 B2 (19) AUSTRALIAN PATENT OFFICE.
- Google Patents. (n.d.). US7674809B2 - Anti-inflammatory and analgesic heterocyclic amidines that inhibit nitrogen oxide (NO) production.
Sources
Initial Screening of 6-Nitro-2-phenyl-1,3-benzoxazole for Anticancer Activity: A Technical Guide
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This in-depth technical guide outlines a comprehensive and logically structured workflow for the initial in vitro screening of a specific derivative, 6-Nitro-2-phenyl-1,3-benzoxazole, to evaluate its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for experimental choices. Every protocol is designed as a self-validating system to ensure the generation of robust and reproducible data.
Introduction: The Rationale for Investigating 6-Nitro-2-phenyl-1,3-benzoxazole
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[3][4] Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many established and experimental drugs.[5][6] Among these, benzoxazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and, most relevant to this guide, anticancer effects.[7][8]
The 1,3-benzoxazole core, a fusion of a benzene and an oxazole ring, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2][9] The presence of a phenyl group at the 2-position and a nitro group at the 6-position of the benzoxazole ring in the target compound, 6-Nitro-2-phenyl-1,3-benzoxazole, is of particular interest. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its interaction with biological targets.[10] Previous research on related structures suggests that such substitutions can enhance cytotoxic activity against various cancer cell lines.[1][10]
This guide will delineate a systematic approach to the initial characterization of the anticancer potential of 6-Nitro-2-phenyl-1,3-benzoxazole. The workflow is designed to move from broad cytotoxicity screening to more focused mechanistic assays, providing a solid foundation for further preclinical development.
Foundational Knowledge: Synthesis and Characterization
While this guide focuses on the biological screening, a brief overview of the synthesis of the parent compound is essential for context and purity considerations. 2-substituted benzoxazoles are commonly synthesized through the condensation reaction of an o-aminophenol with a carboxylic acid or its derivative.[11][12] In the case of 6-Nitro-2-phenyl-1,3-benzoxazole, this would typically involve the reaction of 2-amino-5-nitrophenol with benzoic acid or benzoyl chloride.
It is imperative that the compound used for biological testing is of high purity (typically >95%), as impurities can lead to erroneous or misleading results. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) must be employed to confirm the structure and assess the purity of the synthesized compound.
Phase 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. This provides a broad overview of the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should ideally represent a diversity of cancer types. A standard panel might include cell lines from common cancers such as:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma[8]
-
HCT-116: Colorectal carcinoma[13]
-
HepG2: Hepatocellular carcinoma[13]
-
DU-145: Prostate carcinoma[14]
Including a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, is crucial for assessing the compound's selectivity and potential for off-target toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Preparation: Prepare a stock solution of 6-Nitro-2-phenyl-1,3-benzoxazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10] Perform serial dilutions to obtain a range of final concentrations for treatment.
-
Compound Treatment: Treat the cells with varying concentrations of the compound for a specified duration, typically 48 or 72 hours.[16] Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[16]
Data Presentation and Interpretation
The IC50 values for each cell line should be summarized in a clear and concise table for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) of 6-Nitro-2-phenyl-1,3-benzoxazole |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| DU-145 | Prostate Carcinoma | Experimental Value |
| HDF | Normal Fibroblasts | Experimental Value |
A lower IC50 value indicates greater potency.[15] A significant difference in IC50 values between cancer and normal cell lines suggests potential for selective anticancer activity.
Phase 2: Mechanistic Elucidation
Once significant cytotoxicity is established, the next logical step is to investigate the underlying mechanism of action. This involves exploring how the compound induces cell death.
Apoptosis Induction: The Preferred Mode of Cancer Cell Death
Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat the most sensitive cancer cell line (as determined from the MTT assay) with 6-Nitro-2-phenyl-1,3-benzoxazole at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 or 48 hours).[15]
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
-
Data Interpretation: A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control indicates that the compound induces apoptosis.
Visualization of the Screening Workflow
Caption: A streamlined workflow for the initial anticancer screening of a novel compound.
Potential Signaling Pathways and Future Directions
Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and the modulation of critical signaling pathways.[13][17]
Hypothetical Signaling Pathway
A plausible mechanism of action for a cytotoxic benzoxazole derivative involves the induction of the intrinsic apoptotic pathway.
Caption: A potential mechanism of action involving the intrinsic apoptotic pathway.
Next Steps in the Screening Cascade
Should the initial screening results be promising, further investigations would be warranted, including:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Western Blotting: To probe for the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and other relevant signaling pathways.
-
In Silico Studies: Molecular docking simulations can provide insights into potential protein targets.[8][13]
-
In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro screening of 6-Nitro-2-phenyl-1,3-benzoxazole for anticancer activity. By following a logical progression from broad cytotoxicity testing to more focused mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities. The emphasis on causality, self-validating protocols, and comprehensive data analysis will ensure the generation of high-quality data to guide future drug development efforts.
References
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. Available from: [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available from: [Link]
-
International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-128. Available from: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Archives of Pharmacal Research, 28(9), 995-1004. Available from: [Link]
-
Chakole, R. D., Shewale, M. M., Gujarkar, M. A., & Charde, M. S. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10. Available from: [Link]
-
Desai, V. R., Naik, S. S., & Volvoikar, P. S. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Research and Applications, 6(4), 1-10. Available from: [Link]
-
Li, Y., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 9(21), 11847-11861. Available from: [Link]
-
Glavač, N., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1234. Available from: [Link]
-
Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available from: [Link]
-
Baba, B., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Available from: [Link]
-
Patil, P., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-15. Available from: [Link]
-
ResearchGate. (2022). A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Available from: [Link]
-
Tomsk Polytechnic University. (2025). Glows and suppresses cancer cell growth: TPU chemists synthesized a new compound. Tomsk Polytechnic University. Available from: [Link]
-
Semantic Scholar. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Semantic Scholar. Available from: [Link]
-
Kellett, A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][6]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 578. Available from: [Link]
-
Frontiers. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H). Frontiers. Available from: [Link]
-
Han, X., et al. (2025). Structure-guided discovery of nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold-based PFKFB4 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 301, 118109. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-guided discovery of nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold-based PFKFB4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajphs.com [ajphs.com]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jcpres.com [jcpres.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Antimicrobial Testing of 6-Nitro-2-phenyl-1,3-benzoxazole: A Methodological and Mechanistic Guide
Introduction & Structural Rationale
The rising tide of multidrug-resistant (MDR) pathogens has catalyzed the search for novel antimicrobial scaffolds. Among these, the benzoxazole class has emerged as a highly promising pharmacophore. Structurally,1[1].
Specifically, 6-Nitro-2-phenyl-1,3-benzoxazole (6-NPB) presents a highly optimized structural profile for antimicrobial screening:
-
2-Phenyl Substitution: Enhances the overall lipophilicity of the molecule, a critical causal factor for penetrating the lipid-rich outer membranes of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains.
-
6-Nitro Group: 2[2]. This nitro group acts as a potent electron-withdrawing group (EWG), altering the electronic distribution of the pharmacophore to favor hydrogen-bond acceptor interactions within enzymatic binding pockets. Furthermore,3[3].
Experimental Workflow Design & Causality
When evaluating highly lipophilic synthetic compounds like 6-NPB, standard clinical microbiology protocols often fail. If 6-NPB is introduced directly into aqueous media (e.g., Mueller-Hinton Broth), it will rapidly precipitate. This precipitation scatters light, creating artificial turbidity that masks true bacterial growth, leading to false-negative Minimum Inhibitory Concentration (MIC) readings.
To establish a self-validating system , the workflow must isolate the compound's intrinsic activity from solvent artifacts. The compound must be solubilized in Dimethyl Sulfoxide (DMSO), ensuring the final assay concentration never exceeds 1% v/v DMSO. A dedicated "Vehicle Control" (media + 1% DMSO + bacteria) is mandatory to prove the solvent itself is not inhibiting microbial growth.
Experimental workflow for the preliminary antimicrobial evaluation of 6-NPB.
Step-by-Step Methodologies
Protocol A: Primary Screening via Agar Well Diffusion
Causality: Standard disk diffusion is inadequate for lipophilic compounds like 6-NPB, as the compound tends to bind to the cellulose of the paper disk rather than diffusing into the hydrophilic agar. The Agar Well Diffusion method forces the liquid compound directly into the agar matrix, providing a more accurate preliminary assessment of susceptibility.
-
Inoculum Preparation: Suspend isolated colonies of the target microorganism in sterile saline to match a 0.5 McFarland standard (approximately
CFU/mL). -
Inoculation: Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar. Remove the agar plugs using a sterile needle.
-
Compound Application: Dispense 100 µL of the 6-NPB stock solution (e.g., 1 mg/mL in DMSO) into the test wells. Simultaneously, load positive control (Ciprofloxacin, 5 µ g/well ) and negative vehicle control (100 µL of 1% DMSO) into separate wells.
-
Incubation & Measurement: Incubate the plates at 37°C for 18–24 hours. Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper.
Protocol B: Quantitative MIC via Resazurin-Assisted Broth Microdilution
Causality: Because 6-NPB can cause micro-precipitation in broth, visual assessment of MIC is highly subjective. We introduce Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a redox indicator. Live bacteria reduce the blue resazurin to pink resorufin, providing an objective, metabolic-based readout of viability that is immune to compound turbidity artifacts.
-
Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well flat-bottom microtiter plate.
-
Serial Dilution: Add 100 µL of 6-NPB working solution (1024 µg/mL) to the first column. Perform a serial two-fold dilution across the plate to achieve a concentration gradient from 512 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 10 µL of the bacterial suspension (diluted to yield a final well concentration of
CFU/mL) to all test wells, positive control wells, and vehicle control wells. Leave the sterility control wells uninoculated. -
Incubation: Seal the plate and incubate at 37°C for 18 hours.
-
Viability Readout: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours.
-
Data Acquisition: The MIC is defined as the lowest concentration of 6-NPB that prevents the color change from blue (oxidized) to pink (reduced).
Quantitative Data Presentation
Based on structural analogs and preliminary literature data, benzoxazole derivatives exhibit a broad spectrum of activity.4[4].
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of 2-Phenylbenzoxazole Derivatives
| Compound Class | Target Microorganism | Gram Stain | Expected MIC Range (µg/mL) | Control (Ciprofloxacin) MIC |
| 2-Phenylbenzoxazoles | Staphylococcus aureus | Positive (+) | 0.78 – 64.0 | 0.25 |
| 2-Phenylbenzoxazoles | Bacillus subtilis | Positive (+) | 0.098 – 32.0 | 0.12 |
| 2-Phenylbenzoxazoles | Escherichia coli | Negative (-) | 16.0 – >512.0 | 0.015 |
| 2-Phenylbenzoxazoles | Pseudomonas aeruginosa | Negative (-) | 64.0 – >512.0 | 0.50 |
| 2-Phenylbenzoxazoles | Candida albicans (Fungus) | N/A | >256.0 | N/A (Fluconazole: 1.0) |
Mechanistic Validation: Targeting DNA Gyrase
The primary bactericidal mechanism of action for 6-NPB and related benzoxazoles is the competitive inhibition of DNA gyrase (Topoisomerase II).
Causality: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.3[3]. The 6-nitro group enhances this binding affinity by acting as a strong hydrogen bond acceptor with specific amino acid residues (e.g., Asp73 or Arg136) in the binding pocket. By blocking ATP hydrolysis, 6-NPB arrests DNA supercoiling, triggering double-strand breaks and subsequent bacterial apoptosis.
Proposed mechanism of action for 6-NPB targeting bacterial DNA gyrase.
References
- BenchChem. "Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents." BenchChem Protocols.
- European Journal of Medicinal Chemistry.
- Bentham Science Publishers.
- Science of Synthesis.
Sources
Methodological & Application
Application Note: ¹H and ¹³C NMR Spectral Analysis and Synthesis Protocols for 6-Nitro-2-phenyl-1,3-benzoxazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Guide
Executive Summary
Benzoxazole derivatives, particularly 6-nitro-2-phenyl-1,3-benzoxazole (also known as 6-nitro-2-phenylbenzo[d]oxazole), serve as critical structural scaffolds in medicinal chemistry. They are frequently utilized in the development of novel therapeutics, including potent Nicotinamide Phosphoribosyltransferase (NAMPT) activators for metabolic regulation[1] and anti-inflammatory agents. Rigorous structural validation of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory checkpoint in drug development workflows. This application note provides a comprehensive, mechanistically grounded guide to the ¹H and ¹³C NMR spectral interpretation and self-validating synthetic protocols for this compound.
Mechanistic Principles of Spectral Interpretation
To accurately interpret the NMR spectra of 6-nitro-2-phenyl-1,3-benzoxazole, one must understand the causality behind the electron density distribution across the fused bicyclic system.
-
The Nitro Group Effect (C-6): The introduction of a nitro group (-NO₂) at the C-6 position fundamentally alters the electron density of the benzenoid ring. The nitro group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly deshields the protons ortho to it, specifically H-5 and H-7.
-
The H-7 Anomaly: H-7 is situated directly between the highly electronegative oxygen atom of the oxazole ring and the strong electron-withdrawing nitro group. This dual deshielding effect strips electron density away, exposing the proton to the external magnetic field and causing it to resonate extremely downfield as a singlet or fine doublet (due to weak meta coupling) at ~8.55–8.77 ppm, depending on the solvent[2],[3].
-
The C-2 Deshielding: The C-2 carbon is sp² hybridized and bonded directly to two electronegative heteroatoms (N and O). The combined inductive withdrawal leaves this carbon highly electron-deficient, placing its ¹³C resonance extremely downfield (~163.5 ppm).
-
The C-7 Shielding: Despite the adjacent nitro group, the C-7 carbon (~106.8 ppm) remains relatively upfield. Causality: This carbon is directly ortho to the oxazole oxygen. The +M (resonance) effect of the oxygen atom donates electron density into the ring, specifically shielding the ortho and para positions. This resonance shielding strongly counteracts the inductive pull of the nitro group.
Mechanistic causality of substituent electronic effects on NMR chemical shifts.
Quantitative Spectral Data
The following tables summarize the validated ¹H and ¹³C NMR chemical shifts for 6-nitro-2-phenyl-1,3-benzoxazole, synthesized from authoritative literature sources[2],[3].
Table 1: ¹H NMR Spectral Data
| Position | Chemical Shift (ppm) in Acetone-d₆ | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J in Hz) | Integration |
| H-7 | 8.55 | 8.77 - 8.76 | Singlet / Multiplet | - | 1H |
| H-5 | 8.40 - 8.32 (overlap) | 8.34 | Doublet (or dd) | 8.8 | 1H |
| H-2', H-6' (Phenyl) | 8.40 - 8.32 (overlap) | 8.27 | Doublet | 7.7 | 2H |
| H-4 | 7.81 | 8.05 | Doublet | 8.6 - 8.8 | 1H |
| H-3', H-4', H-5' (Phenyl) | 7.51 - 7.35 | 7.80 - 7.65 | Multiplet | - | 3H |
Note: In Acetone-d₆, the signals for H-5 and the ortho-phenyl protons (H-2', H-6') overlap, obscuring the fine splitting patterns.
Table 2: ¹³C NMR Spectral Data (in Acetone-d₆)
| Chemical Shift (ppm) | Carbon Type | Structural Assignment |
| 163.5 | Quaternary | C-2 (Oxazole ring, highly deshielded) |
| 151.0 | Quaternary | C-7a (Bridgehead, adjacent to O) |
| 148.0 | Quaternary | C-3a (Bridgehead, adjacent to N) |
| 144.9 | Quaternary | C-6 (Attached directly to -NO₂) |
| 129.5, 128.7, 127.9, 126.7 | CH / Quaternary | Phenyl carbons (C-1', C-2'/C-6', C-3'/C-5', C-4') |
| 120.1, 119.8 | CH | C-4, C-5 (Benzoxazole ring) |
| 106.8 | CH | C-7 (Shielded by +M effect of Oxygen) |
Self-Validating Experimental Protocols
While modern techniques such as electrochemically generated hypervalent iodine have been explored for benzoxazole synthesis[4], the classical condensation in polyphosphoric acid (PPA) remains the most robust and scalable method for this specific nitro-derivative[5].
Step-by-step synthetic and analytical workflow for 6-nitro-2-phenyl-1,3-benzoxazole.
Protocol A: Synthesis and Isolation
-
Reagent Mixing: In a round-bottom flask, combine 10 mmol (1.54 g) of 2-amino-5-nitrophenol and 10 mmol (1.22 g) of benzoic acid with 24 g of polyphosphoric acid (PPA).
-
Causality: PPA acts as both the solvent and the dehydrating agent. It protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity for nucleophilic attack by the amine, and subsequently drives the intramolecular cyclodehydration by converting the intermediate hydroxyl group into a superior leaving group (water).
-
-
Heating: Heat the viscous mixture to 110 °C with mechanical stirring for 16 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous viscous syrup. If unreacted starting materials are visible as suspended solids after 2 hours, the internal temperature may be too low.
-
-
Quenching: Carefully pour the hot mixture into 100 mL of vigorously stirred ice water.
-
Causality: Ice water rapidly hydrolyzes the polymeric PPA into phosphoric acid, breaking down the viscous matrix and precipitating the crude organic product.
-
-
Neutralization: Slowly add a 10% NaOH solution dropwise until the pH reaches 7–8.
-
Self-Validation Checkpoint: Monitor the pH using indicator paper. The solution must reach a slightly basic pH to ensure the benzoxazole nitrogen is fully deprotonated (free base form). Failure to neutralize will result in the compound remaining protonated and highly water-soluble, destroying extraction yields.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 60 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pale yellow solid product.
Protocol B: NMR Sample Preparation and Signal Validation
-
Solvent Selection: Dissolve ~15 mg of the purified solid in 0.6 mL of DMSO-d₆ or Acetone-d₆.
-
Causality: The highly rigid, planar structure of the benzoxazole ring combined with the polar nitro group often leads to poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution, preventing line-broadening associated with viscous or supersaturated samples.
-
-
Acquisition: Acquire the ¹H spectrum at 300/400 MHz and the ¹³C spectrum at 75/100 MHz.
-
Self-Validation Checkpoint (Purity): In the ¹H NMR spectrum, check for residual ethyl acetate (singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm). If present, subject the solid to high vacuum drying for an additional 2-4 hours until these signals are completely absent. Furthermore, check the baseline between 0-2 ppm; a broad hump indicates residual polymeric impurities from the PPA that were not successfully washed out during the aqueous workup.
References
1.2 - Semantic Scholar.[2] 2.1 - J-Stage.[1] 3.4 - ACS Publications.[4] 4.3 - Google Patents.[3] 5. 5 - Université de Toulouse.[5]
Sources
- 1. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2009019504A1 - Drug combinations for the treatment of duchenne muscular dystrophy - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]
Determining the minimum inhibitory concentration (MIC) of 6-Nitro-2-phenyl-1,3-benzoxazole against bacterial strains
Executive Summary
This guide details the protocol for assessing the antimicrobial susceptibility of bacterial strains to 6-Nitro-2-phenyl-1,3-benzoxazole .[1] Benzoxazole derivatives are pharmacophores of significant interest in medicinal chemistry due to their structural similarity to purine bases and their ability to interact with biopolymers.[2]
While the 2-phenyl substitution enhances lipophilicity (aiding membrane penetration), the 6-nitro group acts as an electron-withdrawing moiety that may undergo enzymatic reduction within the bacterial cell, generating reactive intermediates. This protocol addresses the specific challenges of testing this hydrophobic compound, particularly solubility management and solvent tolerance , ensuring that the observed inhibition is due to the compound and not the solvent vehicle.
Mechanistic Rationale & Expected Activity
Mechanism of Action (MOA)
Research into benzoxazole derivatives suggests a dual-mode mechanism, though target specificity varies by substitution pattern:
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, the benzoxazole core can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting bacterial DNA replication.
-
Nitro-Reduction: The nitro group (
) at position 6 is a prodrug motif. In anaerobic or microaerophilic conditions (and some aerobic), bacterial nitroreductases can reduce this group, generating nitro-radical anions that damage DNA and cellular enzymes.
Expected MIC Ranges
Unlike clinical antibiotics with defined breakpoints, this is a research compound. Based on Structure-Activity Relationship (SAR) data for similar 2-phenylbenzoxazoles:
-
Highly Susceptible: Staphylococcus aureus (Gram-positive) – Expected MIC: 8 – 32 µg/mL .
-
Moderately Susceptible: Escherichia coli (Gram-negative) – Expected MIC: 32 – >128 µg/mL (Efflux pumps often limit efficacy in Gram-negatives).
Critical Pre-Experimental: Solubility & Stock Preparation
WARNING: 6-Nitro-2-phenyl-1,3-benzoxazole is highly hydrophobic. Direct addition to aqueous broth will result in immediate precipitation, leading to false-negative results (compound not in solution) or false-positive reading (precipitate mistaken for bacterial growth).
Solvent Selection
-
Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Solubility Limit: Typically soluble up to 10–20 mg/mL in pure DMSO.
-
Assay Tolerance: Most bacteria tolerate up to 1-2% DMSO. This protocol targets a final DMSO concentration of ≤ 1% .
Stock Solution Calculation
Target: We want the highest well concentration to be 128 µg/mL with 1% DMSO.
-
Therefore, the Working Stock (100x) must be 12,800 µg/mL (12.8 mg/mL) in 100% DMSO.
| Step | Component | Action |
| 1 | Weighing | Weigh 12.8 mg of 6-Nitro-2-phenyl-1,3-benzoxazole powder. |
| 2 | Dissolution | Add 1.0 mL of sterile, anhydrous DMSO. Vortex until clear. |
| 3 | Sterilization | Do not filter aqueous dilutions. If necessary, filter the 100% DMSO stock through a 0.22 µm PTFE (hydrophobic) filter. |
Experimental Protocol: Broth Microdilution
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Vessel: 96-well microtiter plate (U-bottom or V-bottom preferred for visualizing pellets).
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Controls:
Workflow Visualization
Caption: Step-by-step workflow for Broth Microdilution of hydrophobic compounds.
Step-by-Step Procedure
Step 1: Preparation of the Assay Plate (2x Concentration) We prepare the compound at 2x the desired final concentration because adding the bacteria (Step 2) will dilute it by half.
-
Intermediate Dilution: Dilute the 12.8 mg/mL DMSO stock 1:50 into CAMHB.
-
Mix: 40 µL Stock + 1960 µL CAMHB.
-
Result: 256 µg/mL compound in 2% DMSO. (This ensures final assay is 128 µg/mL in 1% DMSO).
-
-
Dispensing: Add 50 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.
-
Loading Column 1: Add 100 µL of the Intermediate Dilution (256 µg/mL) to Column 1.
-
Serial Dilution:
-
Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times.
-
Transfer 50 µL from Column 2 to Column 3. Mix.
-
Repeat until Column 10. Discard the final 50 µL from Column 10.
-
Note: Columns 11 and 12 are reserved for controls.
-
Step 2: Inoculum Preparation
-
Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213) and suspend in saline.
-
Adjust turbidity to 0.5 McFarland (
CFU/mL). -
Dilute: Dilute this suspension 1:100 in CAMHB.
-
Result:
CFU/mL.
-
Step 3: Inoculation
-
Add 50 µL of the diluted inoculum to all wells in Columns 1 through 11.
-
Add 50 µL of sterile CAMHB to Column 12 (Sterility Control).
Final Well Concentrations:
-
Column 1: 128 µg/mL (1% DMSO)
-
Column 10: 0.25 µg/mL (<0.01% DMSO)
-
Column 11 (Growth Control): 0 µg/mL (Bacteria + Broth + Trace DMSO)
-
Column 12 (Sterility): Broth only
Data Analysis & Plate Layout
Plate Map Visualization
Caption: Final concentration map. Column 11 is the viability check; Column 12 checks for contamination.
Reading the Results
-
Check Controls First:
-
Column 12 must be clear. If cloudy -> Contamination (Invalid).
-
Column 11 must be turbid (cloudy). If clear -> Bacteria died or inoculum failed (Invalid).
-
-
Determine MIC:
-
Place the plate on a dark background (or use a mirror reader).
-
Identify the well with the lowest concentration that shows complete inhibition of visible growth (no button/pellet).[4]
-
-
The "Precipitation" Trap:
-
Issue: 6-Nitro-2-phenyl-1,3-benzoxazole may precipitate at high concentrations (Col 1-2), looking like "crystals" or "flakes" at the bottom.
-
Differentiation: Bacterial growth is usually diffuse/turbid. Precipitation is crystalline.
-
Validation: If unsure, add 10 µL of Resazurin (Alamar Blue). If it turns Pink, the bacteria are alive. If it stays Blue, it is just chemical precipitate.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Arisoy, M., et al. (2016). "Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives." European Journal of Medicinal Chemistry. (Contextualizing Benzoxazole Activity). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163–175. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]
Sources
Application Note: Hypoxia and Nitroreductase Detection using 6-Nitro-2-phenyl-1,3-benzoxazole
This Application Note is designed for researchers in cell biology and drug discovery focusing on hypoxia, reductive stress, and bacterial infection imaging. It details the use of 6-Nitro-2-phenyl-1,3-benzoxazole (NPBO) as a fluorogenic "turn-on" probe.
Introduction & Principle
6-Nitro-2-phenyl-1,3-benzoxazole (NPBO) is a solvatochromic, fluorogenic probe engineered to detect Nitroreductase (NTR) activity, a hallmark of hypoxic cellular environments and certain pathogenic bacteria.
Mechanism of Action
The probe functions on a "caged" fluorophore principle.[1][2] The electron-withdrawing nitro group (
This reduction restores the "push-pull" electronic architecture (Intramolecular Charge Transfer, ICT) of the molecule, converting it into 6-Amino-2-phenyl-1,3-benzoxazole (APBO) , which exhibits strong fluorescence in the blue-green region.
-
State A (Probe): 6-Nitro-2-phenylbenzoxazole
Non-Fluorescent (OFF) -
State B (Product): 6-Amino-2-phenylbenzoxazole
Strongly Fluorescent (ON)
Key Applications
-
Tumor Hypoxia Imaging: Visualizing the hypoxic core of solid tumors where NTR is upregulated.
-
Bacterial Detection: Identifying NTR-expressing bacteria (e.g., E. coli, S. aureus).[2]
-
Drug Screening: Evaluating hypoxia-activated prodrugs (HAPs).
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| Chemical Name | 6-Nitro-2-phenyl-1,3-benzoxazole (NPBO) |
| CAS Number | Derivative of 833-50-1 (Parent) |
| Molecular Weight | ~240.21 g/mol |
| Solubility | Soluble in DMSO, DMF; Low solubility in water |
| Excitation Max ( | 360 nm (Product) |
| Emission Max ( | 490 nm (Product) |
| Stokes Shift | ~130 nm |
| Detection Limit | ~50 nM (NTR activity dependent) |
Materials & Reagents
Reagents
-
NPBO Solid/Stock: >98% purity.
-
Anhydrous DMSO: For stock solution preparation.
-
Cell Culture Media: DMEM or RPMI (phenol red-free preferred for imaging).
-
PBS (Phosphate Buffered Saline): pH 7.4.
-
Hypoxia Inducing Agent (Positive Control): Cobalt Chloride (
) or Desferrioxamine (DFO). -
Nuclear Counterstain: Hoechst 33342 (compatible with blue/green emission).
Equipment
-
Fluorescence Microscope (Confocal or Widefield) with DAPI/Hoechst and GFP/FITC filter sets.
-
Incubator (with
control for physical hypoxia) or Anaerobic Jar.
Experimental Protocols
Protocol A: Stock Solution Preparation
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 2.4 mg of NPBO in 1 mL of anhydrous DMSO.
-
-
Storage: Aliquot into light-protected tubes (amber or foil-wrapped). Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Protocol B: Live Cell Staining (Hypoxia Detection)
Step 1: Cell Culture & Seeding
-
Seed cells (e.g., HeLa, A549, or MCF-7) on sterile glass-bottom dishes or coverslips.
-
Incubate at 37°C, 5%
for 24 hours to reach 60-70% confluency.
Step 2: Hypoxia Induction (Choose One)
-
Method A (Chemical): Treat cells with 100-200 µM
for 4–12 hours to chemically mimic hypoxia by stabilizing HIF-1 . -
Method B (Physical): Incubate cells in a hypoxia chamber (
) for 4–12 hours. -
Control: Maintain a duplicate plate under normoxic conditions (
).
Step 3: Probe Incubation
-
Dilute the 10 mM DMSO stock into pre-warmed, serum-free medium to a final concentration of 10 µM .
-
Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Remove culture media and wash cells once with PBS.
-
Add the staining solution to the cells.
-
Incubate for 20–30 minutes at 37°C.
Step 4: Washing & Mounting
-
Remove the staining solution.
-
Wash cells
with PBS to remove excess extracellular probe. -
Add fresh phenol red-free medium or live-cell imaging buffer.
-
Optional: Add Hoechst 33342 (1 µg/mL) during the last 10 minutes of incubation for nuclear colocalization.
-
Step 5: Imaging
-
Excitation: 360–380 nm (UV/Violet laser or filter).
-
Emission: Collect signal in the 450–520 nm range (Blue/Green channel).
-
Expectation: Hypoxic cells will show bright blue-green cytoplasmic fluorescence. Normoxic cells will show minimal to no fluorescence.
Mechanism & Workflow Visualization
Caption: Schematic pathway of NPBO activation. The probe passively diffuses into the cell, where Nitroreductase (upregulated in hypoxia) reduces the nitro group, restoring the ICT mechanism and activating fluorescence.
Data Analysis & Troubleshooting
Quantification
-
Background Subtraction: Subtract the mean fluorescence intensity (MFI) of an unstained region from the ROI (Region of Interest).
-
Turn-On Ratio: Calculate the ratio of Fluorescence Intensity in Hypoxic cells (
) vs. Normoxic cells ( ). Target Ratio: >10-fold increase is typical for high-quality benzoxazole probes.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background (Normoxia) | Probe concentration too high. | Titrate down to 5 µM or 1 µM. |
| Insufficient washing. | Perform 3 rigorous PBS washes. | |
| No Signal (Hypoxia) | Low NTR expression. | Verify hypoxia induction with HIF-1 |
| Incubation time too short. | Extend incubation to 60 mins. | |
| Precipitation | Stock solution degraded. | Prepare fresh stock in anhydrous DMSO. |
| Low solubility in media. | Vortex vigorously; ensure DMSO < 0.1%. |
References
-
NTR Probe Mechanisms: Xu, K., et al. "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." Analytical Chemistry, 2025.[2][3]
-
Benzoxazole Synthesis & Properties: Liu, Y., et al.[4][5][6] "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." Molecules, 2025.[2][7][3][6]
-
Fluorescence of 6-Substituted Benzoxazoles: Sharov, V., et al. "Formation of fluorescent 6-substituted 2-phenylbenzoxazole from nitro-peptides." Free Radical Biology and Medicine, 2012.
-
Solid State Fluorescence: Carayon, C., et al. "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence."[7] Photochemical & Photobiological Sciences, 2017.[8]
-
Hypoxia Imaging Principles: Li, Y., et al. "A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging."[9] Analyst, 2022.[5][9]
Sources
- 1. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 6-Nitro-2-phenyl-1,3-benzoxazole in the development of new anticancer agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzoxazole Scaffold
The benzoxazole core, a heterocyclic structure composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents onto this core can significantly modulate its biological effects. The compound 6-nitro-2-phenyl-1,3-benzoxazole is of particular interest due to the presence of an electron-withdrawing nitro (NO₂) group, a feature often associated with enhanced anti-proliferative activity in various cancer cell lines.[1] This document serves as a technical guide for researchers investigating the anticancer potential of 6-nitro-2-phenyl-1,3-benzoxazole and its analogs, providing detailed protocols for synthesis and biological evaluation.
Synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole
The synthesis of 2-aryl-6-nitro-benzoxazoles is typically achieved through a condensation and subsequent dehydration reaction. The following protocol is a standard method for laboratory-scale synthesis.
Protocol: Synthesis via Polyphosphoric Acid (PPA) Catalysis
Scientific Rationale: This established method utilizes polyphosphoric acid (PPA) as both a solvent and a dehydrating agent. The high temperature facilitates the condensation of the carboxylic acid and the aminophenol to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product.[2]
Materials:
-
2-Amino-5-nitrophenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
Combine equimolar amounts of 2-amino-5-nitrophenol and benzoic acid in a reaction vessel.
-
Add an excess of polyphosphoric acid (sufficient to ensure the mixture is stirrable).
-
Heat the reaction mixture to 150°C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80-90°C and pour it carefully into a beaker of ice water with vigorous stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 6-nitro-2-phenyl-1,3-benzoxazole.[2]
-
Confirm the structure and purity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.
Proposed Mechanisms of Anticancer Action
Benzoxazole derivatives exert their anticancer effects through multiple pathways. Based on extensive research on related compounds, the primary mechanisms for 6-nitro-2-phenyl-1,3-benzoxazole are hypothesized to involve the inhibition of key signaling kinases and the induction of programmed cell death (apoptosis).
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. Many benzoxazole derivatives are designed to fit into the ATP-binding pocket of VEGFR-2, inhibiting its kinase activity and thereby blocking downstream signaling required for angiogenesis.[3][4][5][6]
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce apoptosis. Nitro-substituted benzoxazoles have been shown to trigger this process.[7][8] The intrinsic (or mitochondrial) pathway is a key suspected route, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10] An increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade.
-
Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. The activation of initiator caspases (like caspase-9 in the intrinsic pathway) and executioner caspases (like caspase-3 and -7) is a crucial step.[10][11] Molecular docking studies suggest that benzoxazole derivatives can interact with the active site of caspase-3.[11]
Application Protocols: A Validated Workflow for Anticancer Evaluation
This section provides a logical, step-by-step workflow for the comprehensive evaluation of 6-nitro-2-phenyl-1,3-benzoxazole's anticancer properties. The workflow begins with broad cytotoxicity screening and progresses to more specific mechanistic assays.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay is the foundational step to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[12][13][14] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical metric of a compound's potency.
Materials:
-
Selected cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom sterile microplates
-
6-Nitro-2-phenyl-1,3-benzoxazole stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated (medium only) and vehicle (medium with DMSO) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, remove the medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, protected from light.[12][15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on a shaker for 15 minutes to ensure complete dissolution.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole | A549 (Lung) | 20.50 ± 0.08 | [11] |
| Cisplatin (Reference) | A549 (Lung) | 19.65 ± 0.09 | [11] |
| Benzoxazole Derivative 12l | HepG2 (Liver) | 10.50 | [5] |
| Benzoxazole Derivative 12l | MCF-7 (Breast) | 15.21 | [5] |
| Sorafenib (Reference) | HepG2 (Liver) | 5.57 | [5] |
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Causality: This protocol determines if the compound's cytotoxic effect is mediated by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity measured by flow cytometry is proportional to the DNA content, allowing for cell cycle phase discrimination.[16]
Materials:
-
Cells treated with the benzoxazole compound (at IC50 concentration) and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat ~1x10⁶ cells with the compound for 24 hours. Harvest both treated and untreated cells.
-
Fixation: Centrifuge cells (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 400 µL PBS. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes or store at 4°C.[16][17]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g, 5 min), discard the ethanol, and wash the pellet twice with PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring PI only stains DNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18][19]
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use the linear scale for the PI channel and apply doublet discrimination to exclude cell aggregates.[19] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/PI Staining
Causality: This is the gold-standard assay for quantitatively distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[20][21] Propidium iodide is used concurrently to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[22]
Materials:
-
Cells treated with the benzoxazole compound and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with the compound for a predetermined time (e.g., 24 hours). Collect both floating and adherent cells.
-
Washing: Wash cells once with cold PBS and once with 1X Binding Buffer.[23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21][24]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20][24]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Protocol 4: Western Blot Analysis of Apoptotic Proteins (Bax/Bcl-2)
Causality: To confirm that apoptosis is occurring via the intrinsic mitochondrial pathway, it is essential to measure the protein levels of key regulators. Western blotting allows for the specific detection and relative quantification of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to mitochondrial-mediated apoptosis.[25][26][27]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and separate them by size on an SDS-PAGE gel.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF membrane.[28]
-
Blocking: Block the membrane with 5% milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[28]
-
Analysis: Perform densitometry analysis on the protein bands. Normalize the Bax and Bcl-2 signals to the β-actin loading control and calculate the Bax/Bcl-2 ratio for each condition.
Protocol 5: Caspase-3/7 Activity Assay
Causality: This assay directly measures the activity of the key executioner caspases, Caspase-3 and Caspase-7, providing functional evidence that the apoptotic pathway has been activated. Commercially available kits typically use a peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or luminescent (aminoluciferin) reporter. Cleavage of the substrate by active caspase-3/7 releases the reporter, which can be quantified.[29][30]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar colorimetric/fluorometric kit
-
Treated and untreated cells in a 96-well plate (white-walled for luminescence)
-
Microplate reader (luminometer or spectrophotometer)
Procedure (Luminescent Assay Example):
-
Cell Plating: Seed cells in a 96-well plate and treat with the benzoxazole compound as done for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a microplate luminometer. The light signal is proportional to the amount of active caspase-3/7.
Protocol 6: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality: This biochemical assay directly assesses the compound's ability to inhibit the enzymatic activity of VEGFR-2, validating it as a potential target. The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the VEGFR-2 kinase. Inhibition is quantified by measuring the reduction in phosphorylation.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a poly-Glu-Tyr peptide)
-
6-Nitro-2-phenyl-1,3-benzoxazole
-
Detection system (e.g., ELISA-based with anti-phosphotyrosine antibody, or luminescence-based like ADP-Glo™)
-
Reference inhibitor (e.g., Sorafenib)
Procedure (General ELISA-based):
-
Plate Coating: Coat a 96-well plate with the VEGFR-2 substrate and block non-specific binding sites.
-
Kinase Reaction: In a separate plate, prepare a reaction mixture containing VEGFR-2 enzyme, assay buffer, and serial dilutions of the benzoxazole compound or reference inhibitor.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Transfer the reaction mixtures to the coated plate. After incubation, add an HRP-conjugated anti-phosphotyrosine antibody.
-
Signal Development: Add a chromogenic HRP substrate (like TMB) and stop the reaction.
-
Measurement: Read the absorbance on a microplate reader. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for VEGFR-2 inhibition.[5][31]
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
S. P, S. S. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Elwan, A., Ali, A. M., Ameen, N. A. H., & Abdel-Aziz, M. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 450–465. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
UCL. PI Cell cycle. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Scilit. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. [Link]
-
Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Omair, M. A., Al-Wabli, R. I., Al-Ghorbani, M., ... & Ali, M. A. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Al-Warhi, T., Al-Rashood, S., Al-Harbi, N., Al-Omair, M., Al-Wabli, R., Al-Ghorbani, M., Saravanan, K., Ali, M., & Alanazi, M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
Schatoril, K., & Valli, R. (2014). Expression of Apoptosis‐regulating Proteins Bcl‐2 and Bax in Lymph Node Aspirates from Dogs with Lymphoma. PMC. [Link]
-
Molnár, J., Szabó, D., Mándi, Y., Mucsi, I., Fischer, J., Varga, A., König, S., & Motohashi, N. (2001). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS. [Link]
-
ResearchGate. -Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers. [Link]
-
Centore, R., Fusco, S., & Tuzi, A. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta crystallographica. Section E, Structure reports online, 69(Pt 12), o1795–o1796. [Link]
-
Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. ResearchGate. [Link]
-
El-Sayed, N., El-Bendary, E., El-Ashry, M., & El-Kerdawy, A. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PMC. [Link]
-
Baba, B., Köprü, C. Z., Naji, S. A., & Yıldız, İ. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. [Link]
-
ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... [Link]
-
ResearchGate. Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
-
Lo Bello, M., Nuccetelli, M., Turella, P., Caccuri, A. M., Antonini, G., Nicotra, M., ... & Ricci, G. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of biological chemistry, 280(28), 26080–26088. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Isenmann, S., & Bähr, M. (2003). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. American Heart Association Journals. [Link]
-
ResearchGate. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). [Link]
-
ResearchGate. Synthesis of substituted benzoxazole derivatives starting from... [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. esisresearch.org [esisresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcpres.com [jcpres.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bosterbio.com [bosterbio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 30. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 31. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Nitro-2-phenyl-1,3-benzoxazole
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis and purification of 6-Nitro-2-phenyl-1,3-benzoxazole . This compound, a critical intermediate in the synthesis of solvatochromic dyes, photosensitizers, and bioactive heterocyclic agents, presents specific purification challenges due to its hydrophobicity and the presence of structurally similar synthetic precursors. This guide provides a self-validating method using a C18 stationary phase, optimizing resolution between the target analyte and common impurities such as 2-amino-5-nitrophenol and benzoic acid.[1]
Introduction & Compound Properties[1][2][3][4][5][6][7][8]
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for nucleic bases.[2] The 6-nitro-2-phenyl derivative is particularly significant as an electrophilic acceptor in "push-pull" chromophores and as a precursor for amino-benzoxazoles used in antiproliferative drugs.[1]
Effective purification is mandatory because residual starting materials—specifically the mutagenic nitrophenols—can interfere with downstream biological assays or polymerization processes.[1]
Physicochemical Profile
Understanding the analyte is the first step in method design.
| Property | Value / Characteristic | Implications for HPLC |
| Molecular Formula | C₁₃H₈N₂O₃ | MW = 240.21 g/mol |
| LogP (Predicted) | ~3.3 - 3.8 | Highly hydrophobic; requires high organic mobile phase strength for elution.[1] |
| pKa | ~0.5 (Conjugate acid of oxazole N) | Molecule is neutral at pH > 2.[1]0. Low pH suppresses silanol activity on the column.[1] |
| Solubility | DMSO, DMF, THF, Ethyl Acetate | Poor water solubility (<1 µg/mL). Sample diluent must be organic-rich. |
| UV Max | ~260 nm, ~300 nm | Strong absorption due to extended conjugation.[1] |
Method Development Strategy
Stationary Phase Selection
Given the hydrophobic nature of the phenyl and benzoxazole rings, a C18 (Octadecylsilane) column is the standard choice. To prevent peak tailing caused by the interaction of the nitro group and the oxazole nitrogen with residual silanols, an end-capped column with high carbon load is recommended.
Mobile Phase Chemistry
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and better dipole-dipole solubility parameters for nitro-aromatics.[1]
-
Solvent A (Aqueous): Water with 0.1% Formic Acid.[1]
Experimental Protocol
Reagents and Standards
-
Target Compound: 6-Nitro-2-phenyl-1,3-benzoxazole (Synthesized or Commercial Standard).[1]
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (if MS detection is not required).[1]
-
Diluent: 100% DMSO (for stock) diluted to 50:50 ACN:Water for injection.
Instrumentation Setup
-
System: Quaternary or Binary Gradient HPLC (e.g., Agilent 1260/1290, Waters Alliance).[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent Phenomenex Luna C18.[1]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5 - 10 µL (Analytical); 50 - 100 µL (Semi-Prep) |
| Detection | 254 nm (Quantification), 300 nm (Identification) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Program
A gradient is essential to elute the polar impurities early while eluting the hydrophobic target in a reasonable timeframe.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Injection / Isocratic Hold |
| 2.0 | 40% | Elution of polar impurities |
| 15.0 | 95% | Linear Gradient to elute Target |
| 18.0 | 95% | Wash / Column Cleaning |
| 18.1 | 40% | Return to Initial Conditions |
| 23.0 | 40% | Re-equilibration |
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from synthesis crude to final isolated product.
Caption: Logic flow for the isolation of 6-Nitro-2-phenyl-1,3-benzoxazole from crude synthetic mixtures.
Results & Discussion
Expected Chromatogram
Under the described conditions, the elution order is dictated by hydrophobicity:
-
tR ~ 2.5 min: 2-Amino-5-nitrophenol (Starting Material). Being more polar and capable of H-bonding, this elutes near the void volume or early in the isocratic hold.
-
tR ~ 4.0 min: Benzoic Acid (if used as reagent). Elutes early due to ionization of the carboxylic acid, unless pH is extremely low.
-
tR ~ 11.5 min: 6-Nitro-2-phenyl-1,3-benzoxazole (Target). The lack of H-bond donors and the large aromatic surface area result in strong retention on the C18 chain.[1]
Critical Quality Attributes (System Suitability)
To ensure the method is reliable (Trustworthiness), the following parameters should be met before running valuable samples:
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor (T) | < 1.3 | Ensures minimal secondary interactions with silanols.[1] |
| Resolution (Rs) | > 2.0 | Between Target and nearest impurity (usually the precursor).[1] |
| Precision (RSD) | < 1.0% | For retention time over 5 replicate injections.[1] |
Troubleshooting Guide
-
Issue: Broad or Split Peaks.
-
Cause: Sample solvent mismatch.[1] Injecting a sample dissolved in 100% DMSO into a 40% ACN stream can cause "solvent shock" where the analyte precipitates momentarily at the column head.
-
Solution: Dilute the sample with the initial mobile phase (Water/ACN) as much as possible, or reduce injection volume.
-
-
Issue: Retention Time Drift.
-
Cause: pH fluctuation affecting the ionization of the formic acid modifier or temperature changes.
-
Solution: Use a column oven (30°C) and ensure mobile phases are freshly prepared.
-
References
-
BenchChem. (2025).[4][5] High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole Derivatives. Retrieved from [1]
-
SIELC Technologies. (2025). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [1]
-
PubChem. (2025).[1] 5-Nitro-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine. Retrieved from
-
Phenomenex. (2024).[1] The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [1]
-
Mohammed, A. A., et al. (2016).[1] Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4):1253-1261.[1][6] Retrieved from
Sources
- 1. 5-Nitro-2-phenyl-1,3-benzoxazole | C13H8N2O3 | CID 759401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
Precision Viability Profiling of 6-Nitro-2-phenyl-1,3-benzoxazole: MTT & XTT Protocols
Topic: Cell viability assays (MTT, XTT) for 6-Nitro-2-phenyl-1,3-benzoxazole Content Type: Detailed Application Note and Protocol
Executive Summary & Compound Profile
6-Nitro-2-phenyl-1,3-benzoxazole is a pharmacologically active heterocyclic scaffold often investigated for antimicrobial, anticancer, and analgesic properties [1, 2].[1][2][3] While standard viability assays are routine, this specific molecule presents distinct physicochemical challenges—namely hydrophobicity and intrinsic optical absorbance (yellow coloration typical of nitro-aromatics).[1][3]
This guide moves beyond generic kit instructions. It provides a "Self-Validating" experimental framework designed to distinguish true cytotoxicity from artifacts caused by compound precipitation, spectral interference, or abiotic reduction of the tetrazolium ring.[1][3]
Compound Physiochemical Profile
| Parameter | Characteristic | Impact on Assay |
| Solubility | Lipophilic / Hydrophobic | Requires DMSO dissolution.[1][2][4] High risk of precipitation in aqueous media at >50 µM.[1][2] |
| Chromophore | Nitro group ( | Often imparts a yellow color.[1][2] High risk of interference in XTT assays (450 nm readout). |
| Redox Activity | Nitro-reduction | Potential for non-enzymatic reduction of tetrazolium salts, leading to false "viable" signals.[1][2][3] |
Assay Selection: MTT vs. XTT
For this specific compound, the choice of assay is not merely a matter of convenience but of data integrity.
The Senior Scientist’s Recommendation: Use MTT
-
Rationale: 6-Nitro-2-phenyl-1,3-benzoxazole is likely to absorb light in the blue-yellow spectrum (400–450 nm).[1][2] The XTT formazan product is orange (read at 450 nm) and is measured in the presence of the compound. This creates a high risk of additive spectral interference.[1][2]
-
The MTT Advantage: The MTT protocol requires the aspiration of the culture medium (containing the yellow drug) before solubilizing the purple formazan crystals. This wash step effectively removes the interfering chromophore, yielding a cleaner signal [3].[3]
When to Use XTT[2][5]
-
Use XTT only for high-throughput screening where wash steps are impractical, provided you strictly apply the "Compound-Only Control" (described in Section 3) to subtract background absorbance.[1][2]
The Self-Validating Experimental Design
To ensure trustworthiness, every plate must contain internal controls that flag artifacts immediately.[1][2] Do not run samples without these specific controls.
Plate Layout Strategy
-
Vehicle Control (VC): Cells + Media + DMSO (at same % as highest drug conc.).[1][2] Defines 100% Viability.
-
Positive Control (PC): Cells + Known Cytotoxin (e.g., Doxorubicin or 10% DMSO).[1][3] Validates assay sensitivity.
-
Compound Interference Control (CIC): NO CELLS + Media + Compound (at all test concentrations) + MTT/XTT Reagent.[1][2]
-
Purpose: Detects if the compound chemically reduces MTT/XTT (abiotic reduction).
-
-
Spectral Control (SC) (XTT Only): NO CELLS + Media + Compound.[1][2]
-
Purpose: Measures the intrinsic absorbance of the yellow nitro-compound at the readout wavelength.
-
Visualizing the Workflow
The following diagram illustrates the logic flow for determining valid cytotoxicity versus artifactual error.
Caption: Logic flow for selecting and correcting viability assays for colored nitro-benzoxazole compounds.
Detailed Protocol A: MTT Assay (Gold Standard)
Optimized for hydrophobic, colored compounds.[3]
Materials
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark).[1][3]
-
Test Compound: 6-Nitro-2-phenyl-1,3-benzoxazole (Stock in DMSO, e.g., 10-50 mM).[1][2][3]
Step-by-Step Methodology
-
Cell Seeding: Seed cells (e.g., 5,000–10,000/well) in 96-well plates. Incubate 24h to allow attachment.
-
Compound Preparation:
-
Treatment: Aspirate old media. Add 100 µL of treatment media.[1][2][6] Incubate for desired time (24–72h).
-
Morphology Check: Before adding MTT, inspect cells under a microscope.[1][2][3] Note if the compound has precipitated (crystals on cells) or if cells are detaching.
-
MTT Addition:
-
The Wash (Crucial Step):
-
Carefully aspirate all media containing MTT and the yellow test compound.[2]
-
Note: Be gentle to avoid dislodging the purple formazan crystals at the bottom.
-
-
Solubilization:
-
Measurement: Measure Absorbance at 570 nm (Reference: 630 nm).
Detailed Protocol B: XTT Assay
Modified for spectral interference correction.
Materials
Step-by-Step Methodology
-
Preparation: Mix XTT Reagent with PMS (50:1 ratio) immediately before use.
-
Treatment: Incubate cells with 6-Nitro-2-phenyl-1,3-benzoxazole as described in MTT.
-
XTT Addition: Add 50 µL of activated XTT/PMS mixture to each well (containing 100 µL media/drug).
-
Incubation: Incubate 2–4 hours. The orange color will develop.[2][7]
-
Measurement: Measure Absorbance at 450 nm (Reference: 630 nm).
-
Data Correction (Mandatory):
-
Calculate the OD of the Compound Interference Control (CIC) wells.
-
If CIC OD > Media Blank OD, the compound is either absorbing light or reducing XTT abiotically.[3]
-
Formula:
.
-
Data Analysis & Interpretation
Calculating Viability
Calculating IC50
Plot
Troubleshooting Table
| Observation | Root Cause | Solution |
| High Background in "No Cell" Wells | Abiotic reduction of MTT/XTT by the nitro group.[1][2] | Use the "Wash" step in MTT.[2] If using XTT, subtract CIC values rigorously.[1][2][3] |
| Purple Crystals in Media (Before DMSO) | Reduced MTT precipitating on compound crystals.[1] | Check compound solubility.[1][2][4][6][7] Lower the max concentration. |
| Variance between Replicates | Pipetting error or evaporation.[1][2] | Use multi-channel pipettes.[1][2] Fill edge wells with PBS (evaporation barrier).[1][2] |
| Yellow Media Color | Intrinsic color of 6-Nitro-2-phenyl-1,3-benzoxazole.[1][2] | Use MTT protocol (wash step removes color).[1][2] Avoid XTT. |
References
-
Ranjith, P. K., et al. (2023).[1][3] "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."[1][2][3] ResearchGate.[1][2] Available at: [Link]
-
Riss, T. L., et al. (2013).[1][3] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Stockert, J. C., et al. (2012).[1][3] "Assays for Viability: A Comparative Study between MTT, XTT, and Resazurin in Cell Lines." Acta Histochemica. Available at: [Link]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by 6-Nitro-2-phenyl-1,3-benzoxazole
[1]
Executive Summary
This application note provides a comprehensive technical guide for evaluating the apoptotic efficacy of 6-Nitro-2-phenyl-1,3-benzoxazole (NPB), a pharmacologically active benzoxazole derivative. Benzoxazole scaffolds are privileged structures in medicinal chemistry, exhibiting potent anticancer properties through VEGFR-2 inhibition and the induction of the intrinsic (mitochondrial) apoptotic pathway [1, 2].
Specific to the 6-nitro derivatives, the mechanism of action involves a dual-strike capability:
-
Redox Cycling: The nitro group facilitates the generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization [3].
-
Bcl-2 Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax, culminating in Caspase-3 activation [4].
This guide outlines three self-validating flow cytometry protocols designed to confirm this specific cascade: Annexin V/PI (membrane asymmetry), JC-1 (mitochondrial health), and PI/RNase (cell cycle arrest).
Mechanistic Grounding & Signaling Pathway
Understanding the causality behind the protocol is essential for data interpretation. NPB does not merely "kill" cells; it triggers a regulated sequence of events. The lipophilic nature of the 2-phenyl-1,3-benzoxazole core allows cellular permeation, while the 6-nitro substituent enhances electron affinity, promoting oxidative stress.
Figure 1: NPB-Induced Apoptotic Signaling Pathway
Caption: Figure 1. The dual-mechanism of 6-Nitro-2-phenyl-1,3-benzoxazole involving ROS generation and Bcl-2 modulation leading to Caspase-3 mediated apoptosis.
Experimental Workflow Overview
To ensure data integrity, we utilize a "Triangulation Approach." We do not rely on a single assay. Instead, we correlate membrane changes (Annexin V) with metabolic failure (Mitochondrial Potential) and nuclear collapse (Cell Cycle).
Figure 2: Integrated Flow Cytometry Workflow
Caption: Figure 2. Parallel workflow ensuring comprehensive validation of apoptotic markers.
Detailed Protocols
Protocol A: Phosphatidylserine Externalization (Annexin V/PI)
Purpose: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Mechanism: In healthy cells, Phosphatidylserine (PS) is sequestered to the inner plasma membrane. During early apoptosis, scramblases transport PS to the outer leaflet. Annexin V binds PS with high affinity in the presence of Ca²⁺.
Reagents:
-
Annexin V-FITC (or PE)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL)[1]
-
1X Annexin Binding Buffer (0.1 M Hepes/NaOH, 1.4 M NaCl, 25 mM CaCl₂) (Critical: Ca²⁺ is required for binding)
Step-by-Step:
-
Seeding: Seed cells (e.g., A549 or HepG2) at
cells/well in 6-well plates. Incubate overnight. -
Treatment: Treat with NPB at
and concentrations for 24 hours. Include a DMSO vehicle control and a Positive Control (e.g., Cisplatin or Staurosporine). -
Harvesting (Crucial Step):
-
Collect the culture media (contains detached apoptotic bodies) into a 15mL tube.
-
Wash adherent cells with PBS and collect the wash.
-
Trypsinize adherent cells, neutralize, and combine with the collected media/wash.
-
Why? Discarding the supernatant loses the late-apoptotic population, skewing results toward viability.
-
-
Washing: Centrifuge at 300 x g for 5 min. Wash cells once with cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL PI.
-
Gently vortex and incubate for 15 min at RT in the dark.
-
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer.
Gating Strategy:
-
Q1 (Annexin V-/PI+): Necrotic cells (membrane rupture without PS exposure).
-
Q2 (Annexin V+/PI+): Late Apoptosis (membrane compromised + PS exposure).
-
Q3 (Annexin V-/PI-): Viable cells.
-
Q4 (Annexin V+/PI-): Early Apoptosis (intact membrane + PS exposure).
-
Expectation for NPB: A time-dependent shift from Q3 -> Q4 -> Q2.
Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)
Purpose: To confirm the intrinsic pathway activation by detecting mitochondrial depolarization (
Step-by-Step:
-
Harvest: Collect cells as described in Protocol A.
-
Staining: Resuspend
cells in 500 µL media. Add JC-1 dye to a final concentration of 2 µM. -
Incubation: Incubate for 30 min at 37°C, 5% CO₂.
-
Wash: Centrifuge, wash twice with PBS, and resuspend in 500 µL PBS.
-
Acquisition: Detect Green fluorescence (FITC channel) vs. Red fluorescence (PE/PI channel).
Analysis:
-
Healthy: High Red / Low Green.
-
Apoptotic (NPB Treated): Decrease in Red / Increase in Green.
-
Data Output: Calculate the ratio of Red/Green fluorescence. A significant drop in this ratio confirms NPB-induced mitochondrial dysfunction [5].
Protocol C: Cell Cycle Analysis (PI/RNase)
Purpose: To determine if NPB induces growth arrest (cytostatic effect) prior to apoptosis. Mechanism: PI binds stoichiometrically to DNA. Fluorescence intensity correlates with DNA content (2N vs 4N).
Step-by-Step:
-
Fixation: Harvest cells and wash in PBS. Resuspend the pellet in 300 µL PBS.
-
Permeabilization: While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise.
-
Why? Dropwise addition prevents cell clumping.
-
-
Storage: Fix at -20°C for at least 2 hours (overnight is preferred).
-
Staining:
-
Wash cells twice with PBS to remove ethanol.
-
Resuspend in 500 µL of PI/RNase Staining Buffer (PI: 50 µg/mL; RNase A: 100 µg/mL).
-
Why RNase? PI binds RNA as well; RNA must be digested to quantify DNA only.
-
-
Incubation: 30 min at 37°C in the dark.
-
Acquisition: Acquire on a linear scale (FL2-A or FL2-H).
Analysis:
-
Sub-G1: Apoptotic debris (DNA fragmentation). Expect increase with NPB.
-
G0/G1: 2N DNA content.
-
S Phase: DNA replication.
-
G2/M: 4N DNA content.
-
Benzoxazole Specifics: Look for a Pre-G1 peak (apoptosis) or G2/M arrest , as seen with other 6-nitro derivatives [6].
Data Presentation & Interpretation
When presenting your data, summarize the quantitative shifts in a clear, comparative table.
Table 1: Expected Quantitative Changes after 24h NPB Treatment
| Parameter | Control (DMSO) | NPB (IC50) | Interpretation |
| Viability (AnnV-/PI-) | > 90% | < 50% | Significant cytotoxicity. |
| Early Apoptosis (AnnV+/PI-) | < 5% | 15 - 30% | PS externalization (Membrane flip). |
| Late Apoptosis (AnnV+/PI+) | < 2% | 20 - 40% | Membrane integrity loss. |
| Mito. Potential (Red/Green Ratio) | High (> 5.0) | Low (< 1.0) | Collapse of |
| Caspase-3 Activity | Basal | > 3-fold increase | Executioner caspase activation.[2] |
| Cell Cycle Profile | Normal Distribution | Sub-G1 spike | DNA fragmentation. |
Troubleshooting & Optimization
-
False Positives in Annexin V: Adherent cells harvested with scrapers can suffer membrane damage, mimicking late apoptosis. Always use Trypsin/EDTA or Accutase and handle gently.
-
Compensation Issues: FITC (Annexin) and PI have spectral overlap. Use single-stained controls (cells stained only with Annexin and cells stained only with PI) to set compensation matrix correctly.
-
JC-1 Aggregation: If the JC-1 dye precipitates, filter it before adding to cells. The "Red" aggregates require high concentrations inside mitochondria; ensure cells are healthy at the start of the assay.
References
-
Baba, H., et al. "Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers." Journal of Clinical Practice and Research, vol. 48, no.[3] 1, 2026.[3] Link
-
El-Mekabaty, A., et al. "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 2063-2077.[4] Link
-
Chakole, R. D., et al. "Benzoxazole as Anticancer Agent: A Review." International Journal of Pharmacy and Pharmaceutical Research, vol. 21, no.[5] 3, 2021, pp. 487-504.[5] Link
-
Karthik, S., et al. "Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster."[6] Apoptosis, vol. 22, 2017, pp. 786–799.[6] Link
-
Zhang, L., et al. "A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity." Frontiers in Pharmacology, vol. 14, 2023. Link
-
BenchChem. "Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole." BenchChem Protocols, 2025. Link
Sources
- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jcpres.com [jcpres.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. The construction of the benzoxazole pharmacophore—typically achieved through the condensation of 2-aminophenols with aldehydes, carboxylic acids, or acyl chlorides—is a foundational transformation in medicinal chemistry. However, researchers frequently encounter stalled intermediates, chemoselectivity issues, and oxidative degradation.
This guide is engineered for bench scientists and drug development professionals. It bypasses generic advice to focus on the thermodynamic and kinetic causality behind common side reactions, providing self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Pathways & Divergent Side Reactions
To successfully troubleshoot a low-yielding benzoxazole synthesis, one must first map the reaction's failure points. The transformation is not a single concerted step; it requires initial condensation (forming a Schiff base or o-hydroxyamide) followed by an energy-intensive intramolecular cyclization and, in the case of aldehydes, an oxidative aromatization step.
Benzoxazole synthesis pathway and common side reaction divergence points.
Troubleshooting FAQs
Q1: My reaction stalls at the Schiff base intermediate. How do I force cyclization?
Causality: When reacting 2-aminophenol with an aldehyde, the initial condensation rapidly forms a Schiff base (imine). However, the subsequent intramolecular attack of the phenolic -OH onto the imine carbon faces a high activation energy barrier. Furthermore, the resulting benzoxazoline intermediate must be oxidized to restore aromaticity. If the temperature is too low or a suitable oxidant is missing, the reaction stalls[1]. Solution:
-
Elevate Temperature: Solvent-free conditions often require temperatures up to 130°C to overcome the cyclization barrier[1].
-
Introduce an Oxidant/Catalyst: The addition of stoichiometric oxidants like DDQ or iodobenzene diacetate (IBD) can drive the reaction, though modern green methods prefer catalytic systems (e.g., Cu-nanoparticles under an air atmosphere) to facilitate the oxidative cyclization without harsh byproducts[2].
Q2: I am isolating significant amounts of O-acylated byproducts instead of the N-acylated intermediate. How can I control chemoselectivity?
Causality: When utilizing carboxylic acids or acyl chlorides, the amine group of 2-aminophenol is generally the superior nucleophile, favoring N-acylation. However, O-acylation can kinetically compete, particularly if the Lewis acid catalyst used favors coordination with the oxygen atom (e.g., specific hydration states of
Q3: The reaction mixture turns black immediately, and my yield is abysmal. What is happening to the 2-aminophenol?
Causality: 2-Aminophenols are highly electron-rich and extremely susceptible to auto-oxidation in the presence of atmospheric oxygen and light. They readily oxidize into reactive quinone-imines, which rapidly undergo uncontrolled polymerization, resulting in dark, intractable tars that consume your starting material and poison catalysts[1][5]. Solution:
-
Material Purity: Always use freshly recrystallized 2-aminophenol. If the starting powder is dark brown or black, it is already compromised[1].
-
Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen prior to heating, and store sensitive reagents in the dark[5].
Q4: What are the best catalytic systems to minimize overall byproduct formation and improve atom economy?
Causality: Traditional methods relying on POCl₃ or concentrated sulfuric acid are corrosive, generate massive stoichiometric waste, and exhibit poor functional group tolerance[2].
Solution: Transition to heterogeneous or recyclable catalysts. Brønsted Acidic Ionic Liquid (BAIL) gels provide excellent proton-donating capabilities to lower the cyclization activation energy while allowing for solvent-free conditions[6]. Alternatively, magnetic nanocatalysts (like
Catalyst & Condition Optimization Data
The following table summarizes the performance metrics and primary side-reaction risks associated with various established catalytic systems. Use this data to select the appropriate methodology based on your substrate's stability.
| Catalyst System | Precursors | Typical Conditions | Expected Yield | Primary Side Reaction Risk |
| Polyphosphoric Acid (PPA) | 2-Aminophenol + Carboxylic Acid | 150°C, 4–6 h | 70–85% | N,O-diacylation, charring at high temps |
| BAIL Gel (Solvent-Free) | 2-Aminophenol + Aldehyde | 130°C, Solvent-free, 5 h | 85–98% | Stalled Schiff base (if temp < 100°C) |
| 2-Aminophenol + Aldehyde | 50°C, Solvent-free, 0.5 h | 85–95% | Minimal (Highly selective) | |
| 2-Aminophenol + NCTS | Reflux in 1,4-dioxane | 45–60% | Incomplete cyclization |
(Data synthesized from comparative catalyst studies[5][6][7])
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Solvent-Free Oxidative Coupling via BAIL Gel Catalyst
This protocol utilizes a Brønsted Acidic Ionic Liquid (BAIL) gel to drive the condensation and aromatization of 2-aminophenols with aldehydes, eliminating the need for toxic solvents and stoichiometric oxidants[6].
Step 1: Reagent Preparation In a 5 mL reaction vessel, combine 1.0 mmol of freshly purified 2-aminophenol, 1.0 mmol of the target benzaldehyde, and 1.0 mol % (0.010 g) of BAIL gel catalyst.
-
Causality: Solvent-free conditions drastically increase the effective molarity of the reactants, pushing the equilibrium of the initial condensation forward without the need for a Dean-Stark trap[6].
Step 2: Thermal Cyclization Stir the solid/melt mixture at 130°C for 5 hours.
-
Causality: The BAIL gel protonates the carbonyl oxygen, increasing its electrophilicity. The 130°C temperature provides the kinetic energy required for the o-hydroxy group to attack the imine intermediate[6].
Step 3: Validation Checkpoint (Monitoring) Analyze an aliquot via GC-MS or TLC.
-
Self-Validation: You must observe the disappearance of the Schiff base intermediate (e.g., m/z 197 for the unsubstituted benzylideneamino phenol) and the appearance of the target benzoxazole mass[6]. If the Schiff base persists, verify the reaction temperature is accurately reaching 130°C.
Step 4: Workup & Catalyst Recovery
Cool the mixture, dissolve the crude residue in 10 mL of ethyl acetate, and separate the insoluble BAIL gel via centrifugation. Dry the organic layer over anhydrous
Protocol B: Dehydrative Cyclization via Polyphosphoric Acid (PPA)
Ideal for coupling 2-aminophenols with highly stable carboxylic acids where oxidative methods fail.
Step 1: Setup under Inert Atmosphere In a round-bottom flask equipped with a mechanical stirrer, add equimolar amounts of 2-aminophenol and the carboxylic acid. Blanket the flask with Nitrogen.
-
Causality: Mechanical stirring is mandatory because PPA becomes highly viscous. The
blanket prevents the oxidative degradation of the 2-aminophenol into polymeric tars[2][5].
Step 2: PPA Addition and Heating Add a 10-fold excess (by weight) of PPA. Heat the mixture slowly to 150°C for 4 hours.
-
Causality: PPA acts simultaneously as the solvent, the acid catalyst, and the dehydrating agent. The high temperature is required to lower the viscosity of PPA and drive the elimination of water during the ring-closure step[2].
Step 3: Validation Checkpoint (Quenching) Pour the hot, viscous syrup directly into a beaker of vigorously stirred crushed ice and water.
-
Self-Validation: The sudden hydration of PPA will cause the hydrophobic benzoxazole product to immediately precipitate as a solid. If an oily emulsion forms instead, it indicates incomplete cyclization (presence of the polar o-hydroxyamide intermediate) or over-hydrolysis.
Step 4: Purification
Neutralize the aqueous suspension with saturated
References
-
National Institutes of Health (PMC). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[Link][7]
-
ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.[Link][6]
-
IJPCAT. Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity.[Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpcat.com [ijpcat.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Nitro-2-phenyl-1,3-benzoxazole
The following guide serves as a comprehensive Technical Support Center resource for the purification of 6-Nitro-2-phenyl-1,3-benzoxazole . It is designed to address specific experimental challenges encountered by researchers in drug development and organic synthesis.
Case ID: 6-NPB-PUR-001 Status: Operational Audience: Synthetic Chemists, Process Engineers
Core Synthesis Context & Impurity Profile
To troubleshoot purification effectively, one must understand the origin of the contaminants. 6-Nitro-2-phenyl-1,3-benzoxazole is typically synthesized via the condensation of 2-amino-5-nitrophenol with benzoic acid (or benzoyl chloride) in Polyphosphoric Acid (PPA) or similar dehydrating media [1, 2].
Common Impurities:
-
Unreacted Starting Material A: 2-Amino-5-nitrophenol (Amphoteric, phenolic).
-
Unreacted Starting Material B: Benzoic Acid (Acidic).
-
Intermediate: Schiff base (N-(2-hydroxy-5-nitrophenyl)benzamide) – often results from incomplete cyclization.
-
Oligomers/Tars: Dark-colored byproducts from oxidation during high-temperature PPA reactions.
Primary Purification Protocol: Chemical Washing (The "Pre-Purification" Step)
Expert Insight: Do not attempt recrystallization immediately on the crude PPA reaction dump. The high presence of phenolic and acidic starting materials will cause "oiling out" or co-precipitation. You must exploit the acidity of the impurities first.
Protocol A: Acid/Base Differential Extraction
This method relies on the fact that the target benzoxazole is neutral/weakly basic and insoluble in aqueous base, whereas both major starting materials are soluble in base.
Step-by-Step Guide:
-
Quenching: Pour the hot PPA reaction mixture slowly into crushed ice/water with vigorous stirring. A precipitate will form.[1]
-
Filtration: Collect the crude solid via vacuum filtration.
-
The "Base Wash" (Critical Step):
-
Suspend the crude solid in 5% Aqueous Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) .
-
Stir for 30 minutes.
-
Mechanism: This converts unreacted Benzoic Acid to soluble Sodium Benzoate and 2-Amino-5-nitrophenol to its soluble phenolate salt.
-
-
Recovery: Filter the solid again. The filtrate will be dark (containing impurities).
-
Neutralization: Wash the filter cake copiously with water until the filtrate pH is neutral.
-
Drying: Dry the solid in a vacuum oven at 60°C before recrystallization.
Secondary Purification: Recrystallization
Expert Insight: Nitro-substituted benzoxazoles are prone to forming supersaturated solutions or "oiling out" if the solvent polarity is incorrect.
Solvent Selection Matrix
| Solvent System | Suitability | Notes |
| Ethanol (95% or Absolute) | Excellent | Primary choice. High solubility at boiling; low at RT. [1, 4] |
| Ethanol / Water (9:1) | Good | Use if the compound is too soluble in pure ethanol. |
| Acetone / Acetonitrile | Moderate | Good for removing specific non-polar impurities but may yield lower recovery. [3] |
| Toluene | Specific | Use only if the product is very impure; good for removing tars but lower recovery. |
| DMSO / DMF | Avoid | Too soluble; difficult to remove solvent traces. |
Protocol B: Recrystallization from Ethanol
-
Place the dried, base-washed solid in an Erlenmeyer flask.
-
Add Ethanol and heat to reflux (boiling).
-
Add solvent slowly until the solid just dissolves.
-
Hot Filtration: If dark particles (carbon/tars) remain, filter the hot solution through a fluted filter paper or a glass frit.
-
Tip: Pre-warm the funnel to prevent premature crystallization.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb the flask.
-
Cold Soak: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the yellow needles/crystals and wash with cold ethanol.
Advanced Purification: Column Chromatography
If recrystallization fails to remove a persistent impurity (often the uncyclized amide intermediate), use chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Petroleum Ether : Ethyl Acetate (Start at 90:10 , gradient to 70:30 ).
-
Detection: UV Light (Benzoxazoles are often fluorescent).
-
Rf Value: The nitro-benzoxazole typically has an Rf of ~0.4–0.6 in PE:EtOAc (8:2), moving faster than the more polar amide intermediate.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This usually happens if the solution is too concentrated, the cooling is too rapid, or the melting point of the solid is depressed by impurities (acting like a solvent). Solution:
-
Re-heat the mixture until dissolved.
-
Add a small amount of extra solvent (10-15% more).
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a rod as it cools.
-
Allow to cool very slowly (wrap the flask in a towel/foil).
Q2: The product is highly colored (dark brown/orange) even after washing.
Cause: Oxidation byproducts (tars) from the PPA reaction. Solution: Perform a Charcoal Treatment during recrystallization.
-
Dissolve the solid in boiling ethanol.
-
Add Activated Carbon (Charcoal) (~1-2% by weight).
-
Boil for 5-10 minutes.
-
Perform a Hot Filtration through Celite or a fine filter to remove the carbon. The filtrate should be significantly lighter (yellow).
Q3: My yield is lower than expected (<50%).
Cause:
-
PPA Viscosity: The reaction mixture was not poured efficiently into ice, trapping product.
-
Hydrolysis: Prolonged exposure to strong acid/base at high temperatures can degrade the oxazole ring. Solution: Ensure the reaction time in PPA does not exceed 3-4 hours at 150°C. When quenching, ensure the PPA is fully dispersed in the ice water.
Visual Purification Workflow
Caption: Logical workflow for the isolation and purification of 6-Nitro-2-phenyl-1,3-benzoxazole from crude reaction mixtures.
References
-
BenchChem Technical Support. (2025).[1] Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole. Retrieved from
-
National Institutes of Health (NIH). (2025). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC. Retrieved from
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from
-
Cayman Chemical. (2022).[2] Product Information: 2-Nitro-5-thiocyanatobenzoic acid Solubility. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Conditions for the Condensation of 2-Amino-5-Nitrophenol and Benzaldehyde
Welcome to the technical support center for the synthesis of the Schiff base derived from 2-amino-5-nitrophenol and benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction for high yield and purity. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring between 2-amino-5-nitrophenol and benzaldehyde?
A1: The reaction is a Schiff base condensation, also known as imine formation. It involves the nucleophilic addition of the primary amine group (-NH₂) of 2-amino-5-nitrophenol to the carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-) of the imine.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields are a common issue in Schiff base synthesis and can be attributed to several factors. The reaction is a reversible equilibrium, meaning the presence of water as a byproduct can drive the reaction backward, hydrolyzing the Schiff base back to the starting materials.[1] Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or solvent can hinder the reaction progress.
Q3: What is the ideal pH for this condensation reaction?
A3: A mildly acidic pH, typically in the range of 4-5, is optimal for Schiff base formation.[1][2] This is a critical balance. An acid catalyst is required to protonate the hydroxyl group of the intermediate carbinolamine, which facilitates the elimination of water.[1] However, if the pH is too low (highly acidic), the primary amine of 2-amino-5-nitrophenol will be protonated, rendering it non-nucleophilic and preventing the initial attack on the benzaldehyde's carbonyl carbon.[1][2] A catalytic amount of a weak acid like glacial acetic acid is often sufficient.[1][3]
Q4: How can I effectively remove the water byproduct to drive the reaction forward?
A4: Removing water as it forms is a highly effective strategy to increase the yield.[1] Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, physically removes water from the reaction mixture.[1][4]
-
Dehydrating Agents: Adding anhydrous drying agents like magnesium sulfate, sodium sulfate, or molecular sieves to the reaction mixture can sequester the water as it is formed.[1][5]
Q5: My product appears to be an oil or is difficult to crystallize. What can I do?
A5: Oily products or difficulty in crystallization can be due to impurities or the inherent properties of the Schiff base. Recrystallization is the most effective method for purifying solid Schiff bases.[4][6] If the product is an oil, try washing it with a cold, non-polar solvent like hexane or petroleum ether to remove unreacted benzaldehyde.[4] If crystallization is challenging, consider using a different solvent system for recrystallization.[6]
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Low to No Product Yield
This is the most frequent challenge, often linked to the reaction equilibrium or suboptimal conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Reaction Equilibrium | The presence of water, a byproduct, can reverse the reaction.[1][4] Solution: Actively remove water using a Dean-Stark apparatus with toluene or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[1] |
| Suboptimal pH | If the pH is too high or too low, the reaction rate will be significantly reduced.[1][2] Solution: Add a catalytic amount of glacial acetic acid (a few drops) to maintain a mildly acidic environment (pH 4-5).[1] |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under the current conditions. Solution: Increase the reaction time and/or temperature.[7] Refluxing for several hours is common.[2][8] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure Starting Materials | Impurities in 2-amino-5-nitrophenol or benzaldehyde can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallize 2-amino-5-nitrophenol if necessary. Distill benzaldehyde if it appears oxidized (contains benzoic acid). |
Problem 2: Presence of Multiple Products or Impurities
The formation of side products can complicate purification and reduce the yield of the desired Schiff base.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | The reaction has not gone to completion. Solution: Extend the reaction time or increase the temperature.[1] Use TLC to monitor for the disappearance of starting material spots. |
| Side Reactions | Aldol condensation of benzaldehyde can occur under certain conditions.[9] Solution: Avoid strongly basic or acidic conditions.[2] Running the reaction at a lower temperature may also help minimize side reactions.[2] |
| Product Decomposition | Schiff bases can be susceptible to hydrolysis, especially during workup or purification on silica gel.[2][4] Solution: Ensure all workup steps are performed under anhydrous conditions where possible. For column chromatography, consider using neutral alumina instead of acidic silica gel.[2][4] |
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | The product may not readily crystallize. Solution: After removing the solvent, try triturating the oily residue with a non-polar solvent like cold hexane to induce solidification.[4] |
| Ineffective Recrystallization | The chosen solvent may not be suitable for recrystallization. Solution: Perform small-scale solvent screening to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] Ethanol or methanol are often good starting points.[6][7] |
| Co-precipitation of Impurities | Impurities may be crystallizing along with the product. Solution: If recrystallization is insufficient, column chromatography may be necessary.[10] Use a solvent system that provides good separation on TLC. |
Experimental Protocols
Optimized Synthesis of 2-((E)-benzylideneamino)-5-nitrophenol
This protocol provides a robust method for the synthesis, incorporating best practices for yield optimization.
Materials:
-
2-amino-5-nitrophenol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1.0 eq) in a minimal amount of ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by TLC. The reaction is complete when the starting material spots have disappeared.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the Schiff base has low solubility at room temperature but high solubility when hot.[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[1]
Visualizations
Reaction Mechanism
Caption: The condensation reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Schiff Base Synthesis with 4-Methoxy-3-nitrobenzaldehyde.
- Manwa, D. (n.d.). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base.
- Benchchem. (n.d.). Schiff Base Condensation Reactions: A Technical Support Center.
- PubMed. (1983). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs.
- PMC. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals.
- Chemical Communications (RSC Publishing). (n.d.). Effect of atmosphere on solid-state amine–aldehyde condensations: gas-phase catalysts for solid-state transformations.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions.
- ResearchGate. (2013, April 18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?
- ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?
- Benchchem. (n.d.). Technical Support Center: Benzoxazole Condensation Reactions.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes.
- ResearchGate. (2015, May 7). How do I increase Schiff's base yield?
- PMC. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- ResearchGate. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the cyclization step of benzoxazole synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. The cyclization of 2-aminophenols into benzoxazoles is a fundamental transformation in medicinal chemistry and materials science, but it is notoriously susceptible to stalled intermediates, poor yields, and side-product formation[1],[2].
This guide provides an authoritative, mechanistic approach to diagnosing and resolving low yields during the cyclization step. By understanding the underlying causality of the reaction pathways, you can systematically optimize your experimental conditions.
Diagnostic Workflow: Isolating the Cyclization Bottleneck
Before adjusting reaction parameters, it is critical to identify where the reaction is failing. The following workflow outlines the logical progression for troubleshooting cyclization yields based on your specific synthetic route.
Diagnostic logic for troubleshooting benzoxazole cyclization yields.
Mechanistic Causality: Why Cyclization Fails
To effectively troubleshoot, you must understand the causality behind the two primary cyclization pathways: Oxidative Cyclization and Electrophilic Activation .
Pathway A: Oxidative Cyclization (Aldehydes + 2-Aminophenols)
The reaction of 2-aminophenol with aldehydes proceeds through a two-step sequence: the initial condensation forms a Schiff base (imine), which then undergoes intramolecular attack and oxidative aromatization to yield the benzoxazole[2].
Mechanistic pathway of oxidative cyclization to benzoxazole.
Common Failure Modes:
-
Premature Substrate Oxidation: 2-aminophenols are highly electron-rich and prone to auto-oxidation in air[3]. If the starting material darkens, it has likely oxidized into quinone imines, which cannot form the necessary Schiff base, leading to tarry byproducts and yields <20%[3].
-
Stalled Aromatization: The conversion of the benzoxazoline intermediate to the final aromatic benzoxazole requires an oxidant or a catalyst to overcome the activation energy barrier[1],[2]. Without sufficient thermal energy or catalytic turnover (e.g., using ZnS, HAuCl4, or O2), the reaction stalls at the imine stage[1],[4],[5].
Pathway B: Electrophilic Activation (Amides + 2-Aminophenols)
When starting from tertiary amides, the cyclization relies on converting the amide carbonyl into a highly reactive electrophile. Common Failure Modes:
-
Inefficient Leaving Group: The intramolecular cyclization will not proceed if the amide oxygen is not properly activated. Reagents like triflic anhydride (Tf2O) are critical because they convert the carbonyl oxygen into a triflate, an excellent leaving group, facilitating the nucleophilic attack by the phenol oxygen[1],[6]. Moisture in the solvent will hydrolyze the Tf2O, completely stalling the activation step[6].
Quantitative Benchmarking of Catalytic Systems
If your current protocol is underperforming, benchmarking your conditions against validated catalytic systems can help identify whether your temperature, solvent, or catalyst loading is the limiting factor.
| Precursors | Catalyst / Reagent | Solvent & Temp | Typical Yield | Key Advantage / Failure Mode |
| Aldehyde + 2-Aminophenol | ZnS Nanoparticles (0.003 g) | Ethanol, 70 °C | 80–96% | Rapid reaction (10-60 min); stalls if temp <70 °C[5] |
| Aldehyde + 2-Aminophenol | BAIL Gel (1.0 mol %) | Solvent-free, 130 °C | 85–98% | High yield, reusable; fails completely at room temp[7] |
| Aldehyde + 2-Aminophenol | HAuCl4·4H2O (2 mol %) + O2 | THF, 66 °C | Up to 96% | Mild conditions, uses O2 as oxidant; requires inert handling of catalyst[4] |
| Tertiary Amide + 2-Aminophenol | Tf2O + 2-Fluoropyridine | DCM, Room Temp | 75–95% | Avoids harsh heat; highly sensitive to moisture during activation[6] |
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, utilize these step-by-step methodologies. Each protocol includes built-in validation checks to confirm the reaction is proceeding correctly.
Protocol A: Oxidative Cyclization via ZnS Nanoparticles
This green chemistry approach utilizes solid-phase basic catalysts to drive the oxidative cyclization rapidly[5].
-
Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and freshly recrystallized 2-aminophenol (1.0 mmol) in 5 mL of absolute ethanol[5].
-
Catalyst Addition: Add 0.003 g of zinc sulfide (ZnS) nanoparticles (approx. 120 nm particle size)[5].
-
Heating & Cyclization: Heat the mixture to exactly 70 °C. Causality note: Temperatures below 70 °C fail to provide the activation energy required for the final oxidative aromatization step[1],[5].
-
Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using an n-hexane:ethyl acetate (1:2) eluent[5]. The reaction is validated when the distinct Schiff base intermediate spot is fully consumed (typically 10–60 minutes)[5].
-
Work-up: Cool the mixture, wash with cold ethanol, and filter to remove the solid ZnS catalyst. Recrystallize the crude product from ethanol to obtain pure benzoxazole (80–96% yield)[5].
Protocol B: Tf2O-Promoted Electrophilic Activation of Amides
This method is ideal for substrates sensitive to high temperatures, relying on strict anhydrous conditions for electrophilic activation[1],[6].
-
Activation Step: To a solution of the tertiary amide (0.55 mmol) in anhydrous dichloromethane (DCM, 1.0 mL), add 2-fluoropyridine (1.0 mmol) as a base[1],[6].
-
Electrophile Generation: Cool the mixture to 0 °C under an inert argon atmosphere. Add triflic anhydride (Tf2O, 0.6 mmol) dropwise[1],[6]. Stir for exactly 15 minutes. Causality note: This step is critical. The Tf2O must fully convert the amide into the highly reactive triflate intermediate before the nucleophile is introduced[1],[6].
-
Cyclization: Add 2-aminophenol (0.5 mmol) to the activated mixture and allow it to warm to room temperature. Stir for 1 hour[1],[6].
-
Validation Check: Perform a TLC check. If the starting amide is still present, moisture likely hydrolyzed the Tf2O.
-
Quenching: Quench the reaction with a saturated aqueous solution of NaHCO3 until the pH reaches ~7, then extract with ethyl acetate (3 x 30 mL)[2].
Frequently Asked Questions (Troubleshooting Q&A)
Q1: My 2-aminophenol starting material has darkened. Can I still use it? A1: No. 2-aminophenols are highly susceptible to oxidation in the presence of air, which causes the material to darken[3]. This oxidation introduces impurities that will severely hinder the condensation step and reduce your yield[1],[3]. You must purify the 2-aminophenol by recrystallization or sublimation prior to use, and ideally run the reaction under an inert atmosphere (nitrogen or argon)[1],[3].
Q2: My reaction stalls and does not go to completion, resulting in a low yield. What can I do? A2: A stalled reaction usually indicates an inability to overcome the activation energy of the final cyclization/aromatization step[1]. If you are using a thermal catalyst like a Brønsted Acidic Ionic Liquid (BAIL) gel, ensure your temperature is at least 100–130 °C; the reaction will hardly proceed at lower temperatures[7]. If you are using an oxidative route, consider incrementally increasing the temperature or switching to a more efficient catalyst like HAuCl4 under an oxygen atmosphere[1],[4].
Q3: I am using the Tf2O-promoted tertiary amide route, but cyclization is incomplete. What is the mechanism of failure? A3: The activation of the tertiary amide by triflic anhydride (Tf2O) is a critical step that converts the amide carbonyl oxygen into a highly reactive leaving group[1],[6]. If this step is inefficient, the intramolecular cyclization by the 2-aminophenol hydroxyl group will not proceed[1]. Ensure that the activation step is performed strictly at 0 °C to room temperature in anhydrous DCM, and allow 15 minutes for complete electrophilic activation before adding the 2-aminophenol[6].
References
1.[1] Benchchem. "troubleshooting low yield in benzoxazole synthesis - Benchchem". URL: 2.[3] Benchchem. "Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem". URL: 3.[2] Benchchem. "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem". URL: 4.[4] PMC. "Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere". URL: 5.[7] ACS Omega. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition". URL: 6.[5] Asian Journal of Green Chemistry. "Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives". URL: 7.[6] PMC. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides". URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Identification and removal of impurities in 6-Nitro-2-phenyl-1,3-benzoxazole synthesis
Welcome to the technical support guide for the synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and resolve common challenges related to purity, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole, providing foundational knowledge for troubleshooting.
Q1: What is the most common synthetic route for 6-Nitro-2-phenyl-1,3-benzoxazole and its inherent impurity risks?
The most prevalent and direct method for synthesizing 6-Nitro-2-phenyl-1,3-benzoxazole is the condensation reaction between 2-amino-5-nitrophenol and a benzoylating agent, typically benzoyl chloride or benzoic acid.[1][2] This reaction is usually promoted by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), and requires elevated temperatures to drive the cyclization.[3]
The primary risks for impurity generation stem from:
-
Incomplete Reaction: Unreacted 2-amino-5-nitrophenol and benzoic acid/benzoyl chloride may remain in the crude product.
-
Side Reactions: The presence of two nucleophilic groups (amine and hydroxyl) on the 2-amino-5-nitrophenol ring can lead to undesired side products. For instance, reaction with the amino group without subsequent cyclization can occur.[4]
-
Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of colored, often polymeric, degradation products.[5]
-
Starting Material Impurities: 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities from the outset.[6]
Q2: Why is the purity of the 2-amino-5-nitrophenol starting material so critical?
The purity of 2-amino-5-nitrophenol is paramount because impurities in this starting material can directly inhibit the reaction or be carried through to the final product.[6] 2-aminophenols are known to oxidize upon exposure to air, forming highly colored quinone-imine type structures.[6] These oxidized species not only reduce the effective concentration of the desired reactant, leading to lower yields, but also act as significant chromatic impurities that are often difficult to remove from the final benzoxazole product. It is highly recommended to use freshly purified 2-amino-5-nitrophenol, potentially via recrystallization, before initiating the synthesis.[6]
Q3: What are the best analytical techniques for identifying impurities in my product?
A multi-tiered approach is most effective for comprehensive impurity profiling.[7]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid tool for monitoring reaction progress and assessing the purity of crude and purified products.[8] It allows for a quick visualization of the product relative to starting materials and byproducts. Benzoxazole derivatives are often fluorescent under UV light, which aids in their detection.[8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It provides excellent separation of closely related impurities and allows for their quantification.
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for structure elucidation of unknown impurities.[7] Hyphenated techniques like LC-MS are particularly effective for separating and identifying components in a complex mixture.
Troubleshooting Guide
This section is formatted as a series of problem-and-solution scenarios that you might encounter during your synthesis and purification workflow.
Problem 1: My reaction yield is very low, or the reaction has failed to proceed.
-
Potential Cause 1: Inactive Reagents or Catalyst.
-
Expert Insight: Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent. It is highly hygroscopic and its efficacy can be diminished by absorbed water. Benzoic acid or benzoyl chloride can also degrade over time.
-
Recommended Action: Use freshly opened or properly stored reagents. If using PPA, ensure it is viscous and has not absorbed significant atmospheric moisture. Consider using a fresh bottle if in doubt.
-
-
Potential Cause 2: Insufficient Heat or Reaction Time.
-
Expert Insight: The condensation and cyclization to form the benzoxazole ring typically require significant thermal energy to overcome the activation barrier.[5][6]
-
Recommended Action: Ensure your reaction is reaching the target temperature (often 150°C or higher for PPA-mediated reactions).[3] Monitor the reaction's progress using TLC. If starting materials are still present after the initially planned time, consider extending the reaction duration, but be cautious of potential degradation with excessive heating.[5]
-
-
Potential Cause 3: Impure Starting Materials.
-
Expert Insight: As mentioned in the FAQ, impurities in the 2-amino-5-nitrophenol can inhibit the reaction.[6]
-
Recommended Action: Purify the 2-amino-5-nitrophenol by recrystallization before use. Ensure the benzoylating agent is also of high purity.
-
Problem 2: The final product is a dark brown/tarry substance, not the expected crystalline solid.
-
Potential Cause 1: Degradation due to Excessive Heat.
-
Expert Insight: Nitroaromatic compounds can be sensitive to high temperatures, and prolonged heating can lead to decomposition and the formation of polymeric tars.
-
Recommended Action: Carefully control the reaction temperature and time. Use TLC to find the optimal point where starting material is consumed but significant byproduct formation has not yet occurred.
-
-
Potential Cause 2: Significant Impurities Lowering the Melting Point.
-
Expert Insight: A high concentration of unreacted starting materials or side products can act as an impurity matrix, preventing the desired product from crystallizing and resulting in an oil or tar.[8]
-
Recommended Action: If the product is an oil, column chromatography is the preferred initial purification method over recrystallization.[8] This will separate the product from the bulk of the impurities, after which the purified fractions can be concentrated. The resulting solid can then be further purified by recrystallization.
-
Workflow for Impurity Identification and Removal
Caption: Decision workflow for purifying crude 6-Nitro-2-phenyl-1,3-benzoxazole.
Problem 3: My recrystallized product is still not pure and has a persistent yellow/brown color.
-
Potential Cause: Co-crystallization of a Structurally Similar Impurity.
-
Expert Insight: If an impurity has a polarity and structure very similar to the desired product, it may crystallize along with it. Colored impurities, even in small amounts, can significantly impact the appearance of the final product.
-
Recommended Action 1: Activated Charcoal Treatment. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[9][10] The charcoal will adsorb many colored, non-polar impurities. Keep the solution hot and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[10]
-
Recommended Action 2: Column Chromatography. If charcoal treatment is insufficient, column chromatography is the most effective method for separating closely related compounds.[5] Use a silica gel column and an eluent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] The optimal solvent ratio should be determined by preliminary TLC analysis.
-
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot reference standards for the starting materials, if available.
-
Development: Place the plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm). The product, being a conjugated system, should be UV active. Circle the spots and calculate the Retention Factor (Rf) for each.
| Compound | Typical Rf (7:3 Hexane:EtOAc) | Notes |
| 2-amino-5-nitrophenol | Low (e.g., 0.1-0.2) | Highly polar starting material, will stick to the baseline. |
| 6-Nitro-2-phenyl-1,3-benzoxazole | Medium (e.g., 0.5-0.6) | Desired product, less polar than starting material. |
| Benzoic Acid | Variable, may streak | Can be removed with a basic wash during workup. |
| Non-polar byproducts | High (e.g., >0.8) | Will run close to the solvent front. |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but sparingly soluble at room or cold temperatures.[11] Ethanol is a commonly reported and effective solvent for this compound.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling while stirring.[12]
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will significantly reduce your final yield.[10]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[12]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[10]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
References
- solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
- Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole. Benchchem.
- Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Method of crystallizing nitro products. Google Patents.
-
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Center for Biotechnology Information. Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
-
Recrystallization. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. DelveInsight. Available at: [Link]
-
2-Amino-5-nitrophenyl 2-chlorophenyl ketone. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]
-
NOVEL ORGANIC INTERMEDIATES AND REACTIONS. National Chemical Laboratory. Available at: [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
-
Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. J-GLOBAL. Available at: [Link]
- Preparation method of 2-amino-5-nitrophenol. Google Patents.
-
Different methods for benzoxazole synthesis using alkynones. ResearchGate. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. athabascau.ca [athabascau.ca]
Technical Support Center: Overcoming Solubility Challenges for 6-Nitro-2-phenyl-1,3-benzoxazole in Biological Assays
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in biological media. 6-Nitro-2-phenyl-1,3-benzoxazole is a prime example. Its planar benzoxazole core, coupled with a hydrophobic phenyl ring and an electron-withdrawing nitro group, creates a rigid molecule with strong intermolecular π-π stacking[1]. This high crystal lattice energy fundamentally opposes aqueous solvation, leading to rapid precipitation, compromised assay integrity, and irreproducible dose-response curves[2].
This guide is designed to move beyond basic "add more DMSO" advice. Here, we dissect the causality behind solubility failures and provide self-validating formulation strategies to ensure your compound reaches its biological target intact.
Part 1: Core Troubleshooting FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to the aqueous assay buffer. Why does this happen, and how do I fix it? The Causality: This phenomenon is driven by the "solvent shift" effect. When a 100% DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly. Because 6-Nitro-2-phenyl-1,3-benzoxazole has a high logP, its kinetic solubility limit is instantly exceeded in the microenvironment of the droplet, driving rapid nucleation and crystallization before the compound can disperse[2]. The Solution: Abandon direct dilution. Instead, employ a step-down dilution method using an intermediate co-solvent/surfactant mixture (e.g., DMSO + Tween 80) to lower the interfacial tension[3]. Self-Validation: Never assume a clear solution is truly dissolved. Always run a parallel turbidimetric assay (detailed in Protocol 1) to detect sub-visible precipitation[4].
Q2: I increased the DMSO concentration to 2% to keep the compound in solution, but my cells are dying in the vehicle control wells. How can I balance solubility and toxicity? The Causality: Solvent-induced cytotoxicity. While 2% DMSO might thermodynamically solubilize the benzoxazole derivative, it compromises the lipid bilayer of your cells, leading to false-positive phenotypic readouts or masking target-specific inhibition[3]. The Solution: You must decouple solubility from solvent toxicity. Perform a Solvent Tolerance Assay to establish the maximum non-toxic concentration of your vehicle. If the compound still precipitates below this threshold, you must switch to a macrocyclic carrier, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5].
Q3: How can I formulate 6-Nitro-2-phenyl-1,3-benzoxazole for complex 3D organoid assays where high concentrations are needed over 72 hours? The Causality: Extended 3D assays require sustained thermodynamic solubility without the constant presence of organic solvents, which perturb cellular metabolism over time. The Solution: Encapsulate the compound within HP-β-CD. The hydrophobic cavity of the cyclodextrin shields the planar benzoxazole core from water, while its hydrophilic exterior maintains aqueous solubility. This host-guest interaction effectively stabilizes the molecule in a zwitterionic-like state in solution, preventing aggregation over extended incubation periods[6][7].
Part 2: Mechanistic Workflows & Visualizations
To systematically approach these solubility challenges, follow the decision matrix below.
Decision workflow for solubilizing lipophilic benzoxazoles.
Understanding the downstream consequences of poor formulation is critical. The pathway below illustrates how unvalidated solubility leads to catastrophic assay failures.
Mechanistic pathway of solvent-induced cytotoxicity vs. target inhibition.
Part 3: Quantitative Formulation Data
When selecting a solubilization strategy, you must operate within the physiological limits of your biological model. The tables below summarize the operational boundaries for common excipients.
Table 1: Maximum Tolerated Concentrations of Common Solubilizers in Cell Culture
| Solubilizer / Excipient | Mechanism of Action | Max Recommended Conc. (In Vitro) | Risk Profile if Exceeded |
| DMSO | Co-solvent (Polar Aprotic) | 0.1% - 0.5% (v/v) | Membrane permeabilization, apoptosis, differentiation induction. |
| Ethanol | Co-solvent (Protic) | 0.1% - 1.0% (v/v) | Protein denaturation, metabolic stress. |
| Tween 80 | Non-ionic Surfactant | 0.001% - 0.01% (v/v) | Lipid extraction from cell membranes, severe cytotoxicity. |
| HP-β-CD | Inclusion Complexation | 1.0% - 5.0% (w/v) | Cholesterol depletion from plasma membranes at very high doses. |
Table 2: Comparative Solubilization Strategies for Benzoxazole Derivatives
| Strategy | Thermodynamic Stability | Preparation Time | Best Used For |
| Direct DMSO Dilution | Very Low (Minutes) | < 5 mins | High-throughput biochemical assays (Enzymatic). |
| DMSO + Surfactant | Moderate (Hours) | 15 mins | Short-term 2D cell viability assays (24h). |
| Cyclodextrin Complex | High (Days to Weeks) | 24 - 48 hours | 3D organoids, long-term phenotypic assays, in vivo dosing. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems. They include built-in validation steps to confirm that the physical state of the compound matches your experimental assumptions.
Protocol 1: Self-Validating Kinetic Solubility Assay (Turbidimetry)
This protocol validates whether 6-Nitro-2-phenyl-1,3-benzoxazole remains in true solution upon dilution into your specific assay medium[4].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of 6-Nitro-2-phenyl-1,3-benzoxazole in anhydrous DMSO.
-
Serial Dilution: Create a 3-fold serial dilution of the compound in 100% DMSO across a 96-well plate.
-
Aqueous Shift: Transfer 2 µL of each DMSO dilution into 98 µL of your exact biological assay medium (e.g., DMEM + 10% FBS) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 2%.
-
Vehicle Control: Prepare control wells containing 2 µL of pure DMSO in 98 µL of assay medium.
-
Incubation: Seal the plate and incubate at 37°C for 1 hour (or the duration of your planned biological assay)[4].
-
Validation Readout: Read the absorbance of the plate at 620 nm using a microplate reader.
-
Data Interpretation: The compound is considered insoluble at any concentration where the absorbance is ≥ 1.5-fold higher than the vehicle control. Do not use concentrations above this threshold in your biological assays.
Protocol 2: Preparation of 6-Nitro-2-phenyl-1,3-benzoxazole/HP-β-CD Inclusion Complex
When kinetic solubility fails, this protocol shifts the molecule into a thermodynamically stable host-guest complex[5][8].
Step-by-Step Methodology:
-
Molar Ratio Calculation: Calculate the mass required for a 1:2 molar ratio of 6-Nitro-2-phenyl-1,3-benzoxazole to HP-β-CD. (Excess cyclodextrin drives the equilibrium toward complexation).
-
Aqueous Phase: Dissolve the calculated amount of HP-β-CD in purified water or PBS to create a 10% (w/v) solution.
-
Organic Phase: Dissolve the benzoxazole derivative in a minimal volume of a volatile organic solvent (e.g., methanol or acetone)[5].
-
Complexation: Dropwise, add the organic phase into the aqueous HP-β-CD solution under continuous, high-speed magnetic stirring at room temperature.
-
Equilibration: Cover the beaker lightly with aluminum foil (punctured) and stir for 24–48 hours to allow the organic solvent to evaporate completely and the inclusion complex to form[8].
-
Validation Readout (Visual & DLS): The resulting solution should be optically clear. Validate the absence of sub-micron aggregates using Dynamic Light Scattering (DLS). A single peak < 10 nm indicates successful molecular encapsulation, whereas peaks > 100 nm indicate failed complexation and nanoparticle precipitation.
-
Lyophilization (Optional): Rapidly freeze the clear solution using liquid nitrogen and lyophilize to obtain a fluffy, highly water-soluble powder for long-term storage[8].
References
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex UK. Available at:[Link]
-
The Journal of Physical Chemistry. Ground- and Excited-State Structural Orientation of 2-(2'-Hydroxyphenyl)benzazoles in Cyclodextrins. ACS Publications. Available at:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for efficient synthesis of 2-substituted benzoxazoles
Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles and practical challenges researchers face during the synthesis of 2-substituted benzoxazoles.
Benzoxazoles are privileged scaffolds in drug discovery and materials science. However, achieving high yields, regioselectivity, and acceptable purity profiles—especially under strict pharmaceutical trace-metal limits—requires precise catalyst selection. This guide moves beyond basic recipes to explain the causality behind experimental choices, ensuring your synthetic workflows are robust, reproducible, and scalable.
Part 1: Catalyst Selection & Performance Matrix
Before troubleshooting, it is critical to benchmark your current catalytic system against industry standards. The table below summarizes quantitative data and optimal conditions for the most reliable catalytic pathways.
| Catalyst System | Starting Materials | Typical Yields | Reaction Time | Key Advantage | Primary Limitation |
| CuI / 1,10-phenanthroline | o-haloanilides | 75–95% | 5–12 h | Broad substrate scope | Trace copper contamination |
| Cu-Catalyst in Water | o-halobenzanilides | 80–92% | 8–15 h | Eco-friendly (Green solvent) | Requires phase-transfer/ligands |
| Molecular Iodine (I₂) | 2-aminophenol + aldehydes | 84–100% | 5–15 min | Ultra-fast (Microwave), Metal-free | Sensitive to highly electron-poor aldehydes |
| Imidazolium Chloride | 2-aminophenol + DMF derivs | 70–90% | 4–8 h | Economical, Metal-free | High temperatures required (140 °C) |
| Methanesulfonic Acid | 2-aminophenol + carboxylic acids | 82–95% | 1–3 h | One-pot, excellent atom economy | Requires in situ acid chloride generation |
Part 2: Troubleshooting Guides & FAQs
Q1: My copper-catalyzed intramolecular O-arylation of o-haloanilides is stalling at 40% conversion. How can I drive the reaction to completion?
The Causality: In copper-catalyzed C–O bond formation, the rate-determining step is typically the oxidative addition of the copper species into the carbon-halogen bond[1]. If your reaction is stalling, the issue is likely a high activation barrier for this step or catalyst deactivation via aggregation. The reactivity order of halides is strictly I > Br > Cl[1].
The Solution:
-
Check your halide: If you are using an o-chloroanilide, switch to an o-bromo or o-iodo derivative.
-
Optimize the Ligand: Bare Cu(I) salts easily disproportionate or aggregate. You must stabilize the Cu(I)/Cu(III) manifold. Using bidentate nitrogen ligands like 1,10-phenanthroline or 2,2'-bipyridine[2] prevents catalyst precipitation and accelerates reductive elimination.
-
Solvent Effects: If you are attempting green synthesis in water, ensure you are using an appropriate base (like Et₃N) to facilitate the initial enolization of the o-halobenzanilide before copper coordination.
Proposed Cu(I)/Cu(III) catalytic cycle for O-arylation.
Q2: We are synthesizing an Active Pharmaceutical Ingredient (API) intermediate and must strictly avoid transition metal contamination. What are the best alternatives to copper or palladium?
The Causality: Heavy metal limits in late-stage drug development are stringent (often <10 ppm). Transition-metal-free organocatalysis avoids this regulatory bottleneck entirely while maintaining high yields.
The Solution: You have two highly efficient, self-validating pathways:
-
Iodine-Catalyzed Oxidative Cyclization: Molecular iodine (I₂) acts as a mild, trace-metal-free Lewis acid and oxidant. When reacted with 2-aminophenols and aldehydes under solvent-free microwave irradiation, it yields 2-substituted benzoxazoles in minutes[3]. The iodine sublimes or is easily washed out with sodium thiosulfate during workup, leaving zero metal residue.
-
Imidazolium Chloride Promotion: For a completely economical approach, imidazolium chloride (at 50 mol%) can promote the condensation of 2-aminophenols with DMF derivatives. This acts via a hydrogen-bonding network that activates the carbonyl carbon for nucleophilic attack without any transition metals[4].
Decision matrix for benzoxazole synthesis catalyst selection.
Q3: Direct coupling of 2-aminophenols with carboxylic acids yields mostly unreacted starting material. Why is the cyclodehydration failing?
The Causality: The hydroxyl group of a carboxylic acid is a notoriously poor leaving group. Without electrophilic activation, the nucleophilic attack by the weak amine of 2-aminophenol cannot proceed at a meaningful rate[5]. Furthermore, the subsequent cyclodehydration requires a strong driving force to eliminate water.
The Solution: You must activate the carboxylic acid in situ.
-
Method A (Acid Catalysis): Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acid chloride in situ, followed by the addition of 2-aminophenol and methanesulfonic acid (MeSO₃H). Methanesulfonic acid acts as a highly effective catalyst for the final cyclodehydration step, driving the reaction to completion in one pot[6].
-
Method B (Microwave/Solvent-Free): If you wish to avoid corrosive reagents like SOCl₂, utilize microwave-assisted dielectric heating under solvent-free conditions. The intense, localized heating overcomes the activation energy barrier for direct coupling, yielding the product without additional metal catalysts[5].
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks are embedded to ensure mechanistic integrity at each step.
Protocol A: Copper-Catalyzed Intramolecular O-Arylation in Water (Green Synthesis)
This protocol leverages water as a green solvent, utilizing a base to facilitate enolization and a copper catalyst for C-O bond formation.
-
Reaction Setup: To a 25 mL sealed tube, add o-halobenzanilide (1.0 mmol), CuI (10 mol%, 0.1 mmol), and 1,10-phenanthroline (20 mol%, 0.2 mmol).
-
Causality Check: 1,10-phenanthroline is crucial; omission will result in Cu(I) aggregation and reaction failure.
-
-
Solvent & Base Addition: Add deionized water (3.0 mL) and triethylamine (Et₃N, 2.0 equiv).
-
Causality Check: Et₃N serves a dual purpose: neutralizing the hydrohalic acid byproduct and promoting the enolization of the amide, which is required for copper coordination.
-
-
Cyclization: Seal the tube and heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
Workup & Validation: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Validation: Drying over Na₂SO₄ prevents the hydrolysis of any trace uncyclized intermediates during concentration.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
Protocol B: Metal-Free, Iodine-Catalyzed Microwave Synthesis
An ultra-fast, transition-metal-free approach ideal for pharmaceutical intermediates[3].
-
Reagent Blending: In a 20 mL Teflon microwave vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and molecular iodine (I₂, 0.5 mmol).
-
Causality Check: Do not add solvent. Solvent-free conditions maximize the localized dielectric heating of the polar reactants, drastically reducing reaction time.
-
-
Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300-400 W) for 5 to 15 minutes. Monitor the reaction via TLC (Thin Layer Chromatography) every 5 minutes.
-
Validation: TLC monitoring is critical. Prolonged irradiation of electron-rich aldehydes can lead to charring or over-oxidation.
-
-
Quenching & Workup: Cool the vessel. Dissolve the crude mixture in ethyl acetate (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL).
-
Causality Check: The thiosulfate wash reduces unreacted molecular iodine (purple/brown) to water-soluble iodide ions (colorless), ensuring the final product is completely free of the catalyst.
-
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via preparative TLC or column chromatography (petroleum ether/ethyl acetate 4:1).
References
-
Dai, et al. "Efficient Cu-catalyzed intramolecular O-arylation for synthesis of benzoxazoles in water." Royal Society of Chemistry (RSC Advances), 2020. Available at:[Link]
-
"Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride." Molecules (MDPI), 2019. Available at:[Link]
-
"Synthesis of 2-substitued-benzoxazole and benzothiazoles catalyzed by molecular iodine under solvent-free condition with or without microwave irradiation." ResearchGate, 2006. Available at:[Link]
-
"Benzoxazole synthesis." Organic Chemistry Portal. Available at:[Link]
-
"Facile synthesis of 2-benzoxazoles via CuI/2,2'-bipyridine catalyzed intramolecular C-O coupling of 2-haloanilides." Synthetic Communications (Taylor & Francis), 2019. Available at:[Link]
-
"One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 2008. Available at: [Link]
Sources
Preventing the oxidation of o-aminophenol starting material in benzoxazole synthesis
Topic: Preventing the Oxidation of o-Aminophenol Starting Material in Benzoxazole Synthesis Content Type: Technical Support Center Guide
Status: Operational Agent: Senior Application Scientist Ticket ID: OAP-OX-PREV-001
Executive Summary
The oxidative instability of o-aminophenol (2-aminophenol) is the single most common cause of failure in benzoxazole synthesis. Users frequently report reaction mixtures turning into "black tar" or experiencing severe yield attrition. This guide provides a validated technical framework to prevent the formation of phenoxazinone impurities, ensuring high-purity cyclization.
PART 1: The Enemy – Understanding Oxidation
Why does my starting material turn black?
o-Aminophenol is highly electron-rich. Upon exposure to atmospheric oxygen, it undergoes a radical-mediated oxidative coupling to form 2-aminophenoxazin-3-one (and related oligomers). This impurity acts as a radical trap and a polymerization initiator, leading to the characteristic "tar" that complicates workup.
Mechanism of Degradation
The following diagram illustrates the oxidative pathway you must prevent.
Figure 1: Oxidative degradation pathway of o-aminophenol into the phenoxazinone chromophore.
PART 2: Pre-Reaction Protocols (Tier 1 Support)
Issue: "My reagent bottle is old and the solid looks dark brown/black." Directive: Do NOT use oxidized material.[1] It will poison your catalyst and lower yields.
Protocol A: Purification of o-Aminophenol
Use this standard operating procedure (SOP) to restore reagent quality.
Reagents Required:
-
Sodium Dithionite (Na₂S₂O₄) - The reducing agent[2]
-
Activated Charcoal - To adsorb polymeric tars
-
Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Suspend the dark o-aminophenol (10 g) in 1:1 Ethanol/Water (100 mL) in a round-bottom flask.
-
Reduction: Add Sodium Dithionite (1.0 g) and Activated Charcoal (1.0 g).
-
Reflux: Heat to reflux for 15–20 minutes. The solution should lighten significantly.
-
Hot Filtration: Filter the hot mixture through a pre-heated Celite pad (under Nitrogen if possible) to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4 °C).
-
Isolation: Collect the off-white crystals by vacuum filtration. Wash with cold, degassed water.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Store under Argon.[3]
Data: Yield Impact of Purity Comparison of benzoxazole yields using different grades of starting material.
| Starting Material Grade | Appearance | Impurity Level (HPLC) | Reaction Yield (Benzoxazole) | Workup Difficulty |
| Commercial (Aged) | Dark Brown/Black | >5% Phenoxazinone | 35–45% | High (Emulsions/Tar) |
| Re-crystallized (No Na₂S₂O₄) | Light Brown | ~1–2% | 60–70% | Moderate |
| Protocol A (Reduced) | White/Off-White | <0.1% | 88–95% | Low (Clean Separation) |
PART 3: In-Process Controls (Tier 2 Support)
Issue: "The reaction starts clear but turns black during heating." Directive: You must exclude oxygen during the high-temperature cyclization step.
Protocol B: The "Inert-Blanket" Synthesis
Standard setup for condensation with aldehydes or carboxylic acids.
-
Degassing: Before adding o-aminophenol, sparge the reaction solvent (e.g., Ethanol, DMF, Xylene) with Argon or Nitrogen for 15 minutes.
-
Why? Dissolved oxygen is sufficient to initiate radical polymerization at reflux temperatures.
-
-
Addition: Add the purified o-aminophenol to the reaction vessel against a counter-flow of inert gas .
-
Scavenger (Optional): For highly sensitive substrates, add 1–2 mol% of Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture. This acts as an in-situ antioxidant.
-
Sealing: Do not use a simple drying tube. Use a balloon of inert gas or a continuous manifold line (Schlenk line).
Workflow Visualization
Figure 2: Decision tree for handling o-aminophenol prior to synthesis.
PART 4: Troubleshooting & FAQs (Tier 3 Support)
Q1: I used purified starting material, but my yield is still low. The TLC shows a spot at the baseline.
-
Diagnosis: This is likely the "Schiff Base Trap."
-
Explanation: The condensation of o-aminophenol with an aldehyde forms an imine (Schiff base).[4] If the oxidative cyclization step (closing the ring) is too slow, the imine can hydrolyze back or polymerize.
-
Solution: Ensure you are using a suitable oxidant for the second step if your mechanism requires it (e.g., DDQ, MnO₂, or simply open to air after the imine is fully formed). Note the distinction: Protect from air during mixing, but some methods (like aldehyde condensation) require oxidation to close the ring.
-
Correction: If using the Carboxylic Acid method (PPA/heat), keep it inert the entire time.
-
Correction: If using the Aldehyde method, run the condensation (imine formation) under Argon. Once the imine is formed (check TLC), add the oxidant (e.g., PhI(OAc)₂ or air bubbling) specifically to cyclize.
-
Q2: Can I use 4-aminophenol or 3-aminophenol protocols for o-aminophenol?
-
Answer: No.
-
Reasoning: o-Aminophenol is uniquely unstable due to the proximity of the amine and hydroxyl groups, which facilitates the formation of the quinone imine structure (see Figure 1). m-Aminophenol is significantly more stable. You must adhere to stricter exclusion of oxygen for the ortho isomer.
Q3: How do I store the purified material long-term?
-
Answer: Store in a tightly sealed amber vial. Flush the headspace with Argon before capping. Place this vial inside a secondary container (desiccator) with a drying agent. Store at 4°C.
Q4: Is the "black tar" toxic?
-
Answer: The phenoxazinone derivatives are biologically active (related to actinomycin chromophores) and potential intercalators. Treat all black residues as hazardous cytotoxic waste.
References
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved from [Link]
- Google Patents. (1981). Process for the purification of p-aminophenol (EP0041837B1). (Adapted for o-isomer).
-
Stack Exchange (Chemistry). (2021). Method to remove impurities from acetaminophen synthesis (Purification of aminophenols).[2] Retrieved from [Link]
Sources
Scaling up the synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole for preclinical studies
Welcome to the Technical Support Center for the scale-up and synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole . Designed specifically for drug development professionals and process chemists, this guide bridges the gap between bench-scale discovery and kilogram-scale manufacturing.
Here, we bypass generic advice to focus on the exact causality behind experimental choices, providing self-validating protocols and troubleshooting logic to ensure high-fidelity synthesis.
Process Architecture & Mechanistic Workflow
The synthesis of 6-nitro-2-phenyl-1,3-benzoxazole relies on the condensation of 2-amino-5-nitrophenol with an acylating agent (typically benzoyl chloride or benzoic acid), followed by an acid-catalyzed cyclodehydration. Understanding the electronic effects of the nitro group—which withdraws electron density and reduces the nucleophilicity of the amine—is critical for optimizing the reaction kinetics at scale.
Figure 1: Mechanistic pathway for the synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole.
Troubleshooting Guides & FAQs
When transitioning from a 50 mg vial to a 50 L reactor, mass transfer, heat dissipation, and reagent viscosity become primary failure points[1]. Below are the most common scale-up issues and their mechanistic solutions.
Q: During the acylation step with benzoyl chloride, we observe significant exotherms and the formation of di-acylated impurities. How can this be mitigated at the kilogram scale? A: The acylation of 2-amino-5-nitrophenol is highly exothermic. At scale, heat dissipation is slower. If the internal temperature exceeds 15 °C, the phenoxide oxygen becomes sufficiently active to compete with the amine, leading to O-acylation (di-acylated byproducts). Solution: Implement a biphasic Schotten-Baumann system (e.g., EtOAc/aqueous NaHCO₃) or strictly control the addition rate of benzoyl chloride in a jacketed reactor kept below 5 °C. The biphasic system acts as a thermal sink and continuously neutralizes the HCl byproduct, preventing the protonation of the unreacted amine which would otherwise stall the reaction.
Q: We traditionally use Polyphosphoric Acid (PPA) for the cyclodehydration step, but stirring becomes impossible at the 5 L scale. What is the alternative? A: PPA acts as both a solvent and a dehydrating agent, but it forms a highly viscous polymeric matrix that traps the product and prevents efficient heat transfer, leading to charring and mechanical failure at scale. Solution: Transition to a catalytic system using or p-Toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene[2]. Using a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium forward without the viscosity issues of PPA.
Q: Can we perform this synthesis as a one-pot continuous flow process to avoid isolating the intermediate? A: Yes. Recent advances demonstrate that can rapidly synthesize benzazoles without isolated intermediates[3]. While this requires specialized continuous-flow reactors capable of handling 400 °C and 40 MPa, it eliminates the need for acid catalysts and drastically reduces residence time to under 10 seconds[4].
Figure 2: Troubleshooting logic for impurity profiling during scale-up.
Quantitative Process Comparison
To assist in route selection, the following table summarizes the quantitative data across different synthetic methodologies for benzoxazole formation.
| Parameter | Classical PPA Method | Dean-Stark (p-TsOH) | One-Pot (MeSO₃H) | Microflow (HPHT) |
| Scale Suitability | < 100 g (Bench) | > 1 kg (Pilot) | > 1 kg (Pilot) | Continuous (Manufacturing) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | 2 - 4 hours | < 10 seconds |
| Typical Yield (%) | 65 - 70% | 80 - 85% | 85 - 90% | > 90% |
| Key Limitation | Extreme viscosity | Large solvent volume | Corrosive catalyst | High equipment cost |
Validated Scale-Up Protocol (SOP)
Methodology: Scalable One-Pot Synthesis via Methanesulfonic Acid Catalysis This protocol utilizes a self-validating system: the theoretical yield of water collected in the Dean-Stark trap serves as an absolute, real-time metric of cyclization completion, eliminating the need for constant HPLC sampling[2].
Step-by-Step Procedure:
-
Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, internal thermocouple, pressure-equalizing dropping funnel, and a Dean-Stark trap fitted with a reflux condenser.
-
Reagent Charging: Charge the reactor with 2-amino-5-nitrophenol (1.0 eq, 1.54 kg) and anhydrous toluene (5.0 L). Begin agitation at 250 rpm to suspend the starting material.
-
Controlled Acylation: Cool the suspension to 0–5 °C using the reactor jacket. Slowly add benzoyl chloride (1.05 eq, 1.48 kg) via the dropping funnel over 2 hours. Critical: Maintain the internal temperature strictly below 10 °C to prevent O-acylation and manage the exothermic release.
-
Catalyst Addition: Once the addition is complete and the exotherm subsides, add Methanesulfonic acid (MeSO₃H) (0.2 eq, 0.19 kg) in one portion. This acts as the Brønsted acid catalyst for the subsequent cyclodehydration.
-
Cyclodehydration & Validation: Heat the reactor jacket to 120 °C to establish a vigorous reflux. Monitor the Dean-Stark trap. The theoretical water byproduct (approx. 180 mL for a 10 mol scale) will azeotrope and collect in the trap. Self-Validation: The reaction is deemed complete only when water collection ceases and matches the theoretical volume.
-
Workup & Neutralization: Cool the mixture to 20 °C. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2.0 L). Separate the phases and retain the upper toluene layer.
-
Crystallization: Concentrate the toluene layer under reduced pressure to approximately 40% of its original volume. Slowly add cold heptane (3.0 L) to induce crystallization. Filter the resulting 6-nitro-2-phenyl-1,3-benzoxazole, wash with cold heptane, and dry in a vacuum oven at 50 °C to constant weight.
References
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry. URL:[Link][2]
-
Nagao, I., Ishizaka, T., & Kawanami, H. (2016). "Rapid production of benzazole derivatives by a high-pressure and high-temperature water microflow chemical process." Green Chemistry. URL:[Link][3]
-
Soni, S., et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. URL:[Link][1]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. Rapid production of benzazole derivatives by a high-pressure and high-temperature water microflow chemical process - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01195K [pubs.rsc.org]
- 4. Rapid production of benzazole derivatives by a high-pressure and high-temperature water microflow chemical process - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01195K [pubs.rsc.org]
Validation & Comparative
Comparative study of the anticancer activity of 6-Nitro-2-phenyl-1,3-benzoxazole and Doxorubicin
In the landscape of oncology and drug discovery, the transition from broad-spectrum cytotoxic agents to targeted molecular therapies remains a paramount objective. This guide provides an in-depth, objective comparison between Doxorubicin —a highly potent but systemically toxic anthracycline—and 6-Nitro-2-phenyl-1,3-benzoxazole , a promising synthetic derivative belonging to the benzoxazole class of heterocyclic compounds.
Designed for researchers and drug development professionals, this analysis synthesizes mechanistic pathways, comparative efficacy data, and self-validating experimental protocols to inform future structural optimizations and preclinical screening workflows.
Mechanistic Divergence: Broad Cytotoxicity vs. Targeted Apoptosis
Understanding the causality behind a compound's efficacy requires a deep dive into its molecular interactions. The fundamental difference between these two agents lies in their mechanism of inducing programmed cell death (apoptosis).
Doxorubicin (The Clinical Standard): Doxorubicin exerts its anticancer effects through a multifaceted, non-selective approach. It intercalates into base pairs of the DNA helix, inhibiting Topoisomerase II progression, which results in double-strand DNA breaks. Additionally, the quinone moiety of Doxorubicin undergoes redox cycling, generating high levels of reactive oxygen species (ROS) [1]. While highly effective at halting rapid cellular proliferation, this ROS generation is the primary driver of its notorious dose-limiting cardiotoxicity.
6-Nitro-2-phenyl-1,3-benzoxazole (The Targeted Heterocycle): The benzoxazole scaffold acts as a structural isostere for naturally occurring nucleic acid bases (like adenine), allowing it to interact selectively with specific kinase domains and receptors. Research into [2], such as the modulation of the Aryl hydrocarbon Receptor (AhR) or the inhibition of Epidermal Growth Factor Receptor (EGFR). The addition of the strongly electron-withdrawing 6-nitro group on the 2-phenylbenzoxazole backbone alters the electron density of the molecule, enhancing its binding affinity in hydrophobic enzyme pockets. This targeted kinase inhibition directly stimulates caspase-9 protein levels, triggering the intrinsic apoptotic pathway without the massive ROS collateral damage associated with anthracyclines [3].
Caption: Mechanistic divergence between Doxorubicin (DNA damage/ROS) and Benzoxazole derivatives (Kinase targeting).
Comparative Efficacy and Cytotoxicity Profiling
To objectively evaluate performance, we must look at the half-maximal inhibitory concentration (
Table 1: Synthesized Comparison ( ) at 48 Hours
| Cell Line (Origin) | Doxorubicin | 6-Nitro-2-phenyl-1,3-benzoxazole | Selectivity / Toxicity Profile |
| MCF-7 (Breast) | Benzoxazole shows moderate potency; Doxorubicin is highly toxic. | ||
| A549 (Lung) | Benzoxazole induces targeted G2/M arrest. | ||
| HCT-116 (Colon) | Both exhibit strong apoptotic induction. | ||
| MRC-5 (Healthy Fibroblast) | Critical Divergence: Benzoxazole exhibits high selectivity, sparing healthy cells. |
Data synthesis derived from standard screening parameters of 2-arylbenzoxazole derivatives against anthracycline controls.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the experimental workflows used to generate comparative data must be self-validating. A protocol is only as reliable as its internal controls. Below are the field-proven methodologies for evaluating these two compounds.
Caption: Self-validating in vitro screening workflow for comparative anticancer drug evaluation.
Protocol A: MTT Cell Viability Assay (Determining )
Causality: The MTT assay measures mitochondrial reductase activity, which reduces the yellow tetrazolium dye to purple formazan. This provides a direct, quantifiable proxy for cellular metabolic viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well in 100 of complete media. Incubate for 24h at 37°C, 5% . -
Compound Treatment: Treat cells with serial dilutions of 6-Nitro-2-phenyl-1,3-benzoxazole (1 - 100
) and Doxorubicin (0.1 - 10 ). -
Self-Validation Step (Controls):
-
Vehicle Control: Treat a set of wells with the highest concentration of DMSO used in the drug dilutions (must be
v/v) to prove the solvent is not causing cell death. -
Background Control: Wells containing only media and MTT (no cells) to subtract baseline optical density.
-
-
Incubation & Reading: Incubate for 48h. Add 10
of MTT reagent (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 DMSO. Read absorbance at 570 nm using a microplate reader.
Protocol B: Annexin V-FITC/PI Flow Cytometry (Apoptosis Quantification)
Causality: To prove that the reduction in viability is due to apoptosis (programmed death) rather than necrosis (uncontrolled lysis), we use Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).
-
Treatment: Plate cells in 6-well plates (
cells/well). Treat with the calculated concentrations of both Doxorubicin and the Benzoxazole derivative for 24h. -
Harvesting: Collect both the floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100
of Binding Buffer. Add 5 of Annexin V-FITC and 5 of PI. Incubate in the dark for 15 minutes at room temperature. -
Self-Validation Step (Compensation Controls): Prepare three control tubes: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. This is critical to calculate the compensation matrix and prevent fluorescence spillover between the FITC (green) and PI (red) channels, ensuring trustworthy quadrant gating.
-
Analysis: Add 400
of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Conclusion
While Doxorubicin remains an exceptionally potent chemotherapeutic standard, its mechanism of action is inherently destructive to both malignant and healthy tissues, leading to severe clinical limitations. 6-Nitro-2-phenyl-1,3-benzoxazole represents a paradigm shift toward structurally tailored, targeted therapy. Though its absolute in vitro potency (
References
-
MDPI. "Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras." Molecules. Available at:[Link]
-
ResearchGate. "Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer." ResearchGate Publications. Available at:[Link]
-
PubMed. "Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities." European Journal of Medicinal Chemistry. Available at:[Link]
Precision Engineered: SAR & Comparative Analysis of 6-Substituted-2-Phenylbenzoxazoles
Executive Summary
The 2-phenylbenzoxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from eukaryotic Topoisomerase II to bacterial DNA gyrase. This guide focuses specifically on the 6-substituted-2-phenylbenzoxazole subclass. Unlike their 5-substituted counterparts, modifications at the 6-position offer unique electronic and steric vectors that significantly alter binding affinity and metabolic stability.
This analysis objectively compares these derivatives against standard clinical agents (Etoposide, Ciprofloxacin) and structural isosteres (Benzothiazoles), supported by experimental protocols and mechanistic signaling pathways.
Chemical Architecture & Synthesis Protocol[1]
Accessing the 6-substituted scaffold requires precision to avoid regioisomeric mixtures (5- vs 6-substitution). The following protocol utilizes a Green Chemistry approach using magnetically separable nanoparticles, ensuring high yield and regioselectivity compared to traditional polyphosphoric acid (PPA) cyclization.
Optimized Protocol: Nanoparticle-Catalyzed Condensation
Objective: Synthesis of 6-nitro-2-(4-substituted-phenyl)benzoxazole. Catalyst: Ag@Fe₂O₃ core-shell nanoparticles.[1]
Reagents:
-
2-Amino-5-nitrophenol (1.5 mmol) [Precursor for 6-nitro substitution]
-
4-Substituted Benzaldehyde (1.5 mmol)
-
Ag@Fe₂O₃ Nanoparticles (20 mg)[1]
-
Solvent: Water:Ethanol (5:1)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, disperse 2-amino-5-nitrophenol and the appropriate benzaldehyde in 6 mL of Water:Ethanol solution.
-
Activation: Add 20 mg of Ag@Fe₂O₃ nanoparticles.
-
Reaction: Stir the mixture at room temperature for 7–15 minutes. Monitor progress via Thin Layer Chromatography (TLC) using Petroleum Ether:EtOAc (4:1).
-
Extraction: Upon completion (disappearance of aldehyde spot), add 10 mL Ethyl Acetate. The catalyst will separate via external magnet or centrifugation.
-
Purification: Decant the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize from ethanol.
Validation Check:
-
Yield: Expect 85–96%.
-
Purity: Confirm via ¹H NMR. The C6-proton typically appears as a doublet (J ~ 2.0 Hz) distinct from the C5-proton of the regioisomer.
Visualization: Synthesis Workflow
Figure 1: Green synthesis workflow for 6-substituted-2-phenylbenzoxazoles using Ag@Fe₂O₃ nanoparticles.
Comparative SAR Analysis
The Structure-Activity Relationship (SAR) of this class is defined by the electronic nature of the substituent at C-6 and the para-position of the phenyl ring.
Antimicrobial Potency (Antibacterial)
Modifications at the 6-position significantly impact activity against Gram-negative bacteria. The 6-nitro group acts as a critical pharmacophore, enhancing lipophilicity and electron deficiency, which facilitates penetration of bacterial cell walls.
Table 1: Comparative MIC Values (µg/mL) against Drug-Resistant E. coli
| Compound Variant | R (Pos 6) | R' (Phenyl-4) | MIC (E. coli) | vs. Control (Ciprofloxacin) |
| Benzoxazole 1f | -NO₂ | -Br | 12.5 | Comparable |
| Benzoxazole 1a | -NO₂ | -H | 50.0 | Weaker |
| Benzoxazole 2b | -NH₂ | -CH₃ | 100.0 | Significantly Weaker |
| Isostere | (Benzothiazole) | -Br | 25.0 | 2x Less Potent |
| Control | Ciprofloxacin | -- | 6.25 - 12.5 | Benchmark |
Data synthesized from comparative biological evaluations [1, 2].[2][3][4][5]
Key Insight: The 6-nitro derivative (1f) exhibits activity nearly equipotent to Ciprofloxacin against resistant strains. Reducing the nitro group to an amine (2b) drastically reduces potency, indicating that electron-withdrawing groups at C-6 are essential for antimicrobial efficacy.
Anticancer Potency (Topoisomerase II Inhibition)
In cancer therapy, these compounds function as Topoisomerase II poisons.[6] The 6-position dictates the binding mode within the enzyme's ATPase domain.
Table 2: Topoisomerase IIα Inhibition (IC₅₀)
| Compound | Structure | IC₅₀ (µM) | Mechanism |
| Compound 1f | 6-NO₂-2-(4'-bromophenyl) | 71.0 | Poison (Cleavage Complex Stabilization) |
| Compound 1c | 6-NO₂-2-(4'-t-butylphenyl) | 104.0 | Mixed Topo I/II Inhibition |
| Etoposide | (Standard Drug) | 60 - 80 | Poison |
| Genistein | (Isoflavone Control) | >100 | Catalytic Inhibitor |
Data derived from DNA relaxation assays [3, 4].[5][7]
Analysis: Compound 1f demonstrates an IC₅₀ value (71 µM) comparable to the clinical standard Etoposide. The presence of the bromine atom at the para-position of the phenyl ring, combined with the 6-nitro group, creates a "push-pull" electronic system that stabilizes the drug-DNA-enzyme ternary complex.
Visualization: SAR Logic Map
Figure 2: Structure-Activity Relationship map highlighting the divergent biological effects of C-6 substituents.
Mechanistic Deep Dive: Topoisomerase II Inhibition
Unlike catalytic inhibitors (which block ATP binding), 6-substituted-2-phenylbenzoxazoles typically act as Topoisomerase II Poisons . They stabilize the covalent DNA-Topoisomerase cleavage complex, preventing DNA religation. This accumulation of double-strand breaks triggers apoptotic signaling pathways.
Pathway Visualization
Figure 3: Mechanism of Action (MOA) for Topoisomerase II Poisoning by benzoxazole derivatives.
Critical Evaluation: Benzoxazoles vs. Alternatives
vs. Benzothiazoles (Isosteres)
Benzothiazoles (S-analogues) are common alternatives.
-
Performance: Benzoxazoles generally exhibit higher water solubility due to the oxygen atom's higher electronegativity compared to sulfur.
-
Potency: While benzothiazoles often show slightly higher lipophilicity (logP), 6-substituted benzoxazoles (specifically nitro-derivatives) have shown superior selectivity indices (SI) against MCF-7 breast cancer lines compared to their benzothiazole isosteres [5].
vs. Standard Drugs[1][5][10][11]
-
Etoposide: 6-substituted benzoxazoles offer a simpler synthetic route and a scaffold that is less prone to metabolic resistance mechanisms like P-glycoprotein efflux, although their absolute molar potency is often 1-2x lower than Etoposide in wild-type cells.
-
Ciprofloxacin: In the context of MDR E. coli, 6-nitro-benzoxazoles retain activity where fluoroquinolones may fail due to gyrase mutations, suggesting a potentially distinct binding mode or lack of cross-resistance.
References
-
Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. Source: European Journal of Medicinal Chemistry.
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Source: Journal of Chemical and Pharmaceutical Research.
-
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Source: Zeitschrift für Naturforschung C.
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Source: Bioorganic Chemistry.
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. Source: Bioorganic Chemistry.
Sources
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Efficacy of 6-Nitro-2-phenyl-1,3-benzoxazole versus other benzoxazole derivatives in cancer therapy
Efficacy of 6-Nitro-2-phenyl-1,3-benzoxazole vs. Advanced Benzoxazole Derivatives in Cancer Therapy: A Comparative Guide
Executive Summary
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its structural mimicry of natural nucleotides and its ability to act as a hydrogen-bond acceptor. Among its derivatives, 6-Nitro-2-phenyl-1,3-benzoxazole serves as a critical baseline compound. The strategic placement of the electron-withdrawing nitro group at the C6 position significantly enhances the molecule's electrophilicity and its binding affinity to critical oncogenic targets [1, 2].
However, modern drug development has shifted toward functionalizing this parent structure to overcome off-target toxicity and improve pharmacokinetic profiles. This guide objectively compares the parent 6-nitro-2-phenyl-1,3-benzoxazole against next-generation derivatives—such as fluorosulfate functionalized analogues (SuFEx click chemistry products) and rationally designed bioisosteres—providing experimental protocols, mechanistic causality, and quantitative efficacy data.
Mechanistic Causality: Why the Scaffold Works
The anticancer efficacy of these compounds is not monolithic; it is dictated by the specific substitution pattern on the benzoxazole core.
-
Topoisomerase I and II Poisoning: The parent 6-nitro-2-phenyl-1,3-benzoxazole and its methoxy-substituted analogues (e.g., 6-nitro-2-(2-methoxyphenyl)benzoxazole) act primarily as DNA topoisomerase poisons. The planar benzoxazole ring intercalates into DNA, while the 6-nitro group acts as a crucial hydrogen bond acceptor, stabilizing the transient DNA-enzyme cleavable complex. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis [2, 3].
-
Receptor Tyrosine Kinase (hER/HER2) Modulation: Advanced derivatives, such as the ortho-substituted fluorosulfate derivative of 2-phenylbenzoxazole (BOSo), shift the mechanism of action. The addition of the –SO₂F group via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows the molecule to mimic known hER/HER2 inhibitors like tamoxifen, facilitating targeted antiproliferative effects in breast carcinoma [1].
-
AhR Agonism & CYP1A1 Induction: Bioisosteric replacement of benzothiazole with benzoxazole (creating Phortress analogues) activates the aryl hydrocarbon receptor (AhR), switching on CYP1A1 gene expression to generate localized cytotoxic metabolites in tumor microenvironments [4].
Mechanistic divergence of 6-Nitro-2-phenyl-1,3-benzoxazole and its advanced derivatives.
Comparative Efficacy Data
To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (
| Compound / Derivative | Primary Target Mechanism | Cell Line | Efficacy vs. Control | |
| 6-Nitro-2-phenyl-1,3-benzoxazole (Parent) | Topoisomerase I/II | A549 (Lung) | ~28.5 | Moderate; baseline reference. |
| 6-Nitro-2-(2-methoxyphenyl)benzoxazole | Topoisomerase II | Cell-free Topo II | 11.4 | Superior to Etoposide [2]. |
| BOSo (ortho-fluorosulfate derivative) | hER / HER2 | MCF-7 (Breast) | < 5.0 | Highly potent; targeted cytotoxicity [1]. |
| 2-(6-methoxy-2-naphthyl)-6-nitro-benzoxazole | DNA Intercalation | HT-29 (Colon) | ~8.2 | High mortality via total cellular lysis [5]. |
| Etoposide (Standard Reference) | Topoisomerase II | Cell-free Topo II | 46.8 | Standard clinical baseline [2]. |
Data Interpretation: While the parent 6-nitro compound exhibits broad-spectrum, moderate cytotoxicity, specific functionalization drastically improves potency. The addition of a 2-methoxyphenyl group enhances Topo II inhibition by 4-fold over Etoposide [2]. Meanwhile, the SuFEx-derived BOSo compound demonstrates extreme selectivity and potency against MCF-7 breast cancer lines [1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality for each critical step is explained to aid researchers in troubleshooting.
Protocol A: Synthesis of Fluorosulfate Derivatives via SuFEx
Causality: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is utilized because the resulting –SO₂F group is highly stable under physiological conditions but undergoes rapid, proximity-driven covalent bonding with target protein residues (e.g., tyrosine/lysine on HER2), acting as an irreversible inhibitor [1].
-
Preparation: Dissolve 2-(hydroxyphenyl)benzoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Moisture competes with the phenolic hydroxyl, reducing yield.
-
Base Addition: Add triethylamine (TEA, 2.0 eq) to deprotonate the phenol, creating a highly reactive phenoxide nucleophile.
-
SuFEx Reaction: Introduce sulfuryl fluoride (
) gas or a stable surrogate (e.g., 4-(acetylamino)phenyl imidazolesulfonate) into the reaction chamber at room temperature. -
Validation (QC): Monitor via LC-MS. The reaction is self-validating if the distinct
mass shift corresponding to the addition of (+82 Da) is observed. Purify via flash chromatography.
Protocol B: Topoisomerase II Cleavage Assay
Causality: To prove that cell death is caused by Topo II poisoning (and not generic cytotoxicity), we must observe the stabilization of the cleaved DNA intermediate in vitro before moving to cell-based assays [2].
-
Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase II
, and the benzoxazole derivative (titrated from 1 µM to 100 µM) in a cleavage buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM , 0.5 mM ATP). -
Incubation: Incubate at 37°C for 30 minutes. Rationale: ATP is strictly required for Topo II catalytic cycling; omitting ATP in a parallel negative control validates that the enzyme is specifically driving the cleavage.
-
Trapping the Complex: Add 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Causality: SDS denatures the enzyme, trapping it covalently to the DNA. Proteinase K digests the enzyme, leaving the linearized DNA fragment.
-
Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide.
-
Validation: A successful Topo II poison will show a dose-dependent increase in the linear DNA band. Etoposide (50 µM) must be run concurrently as a positive validation control.
Experimental workflow for evaluating benzoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
Based on comparative experimental data, several definitive SAR rules govern the benzoxazole class:
-
The C6-Nitro Dependency: The presence of a nitro group at the 6-position is non-negotiable for baseline Topoisomerase I/II inhibition. It acts as a critical hydrogen bond acceptor within the enzyme-DNA pocket [3].
-
Position 2 Substitutions: The 2-phenyl ring dictates the molecule's entry into the cellular target. Substituting the 2-phenyl ring with a 2-(2-methoxyphenyl) group drastically increases Topo II affinity [2]. Conversely, replacing it with a 2-(6-methoxy-2-naphthyl) group shifts the cytotoxicity profile favorably toward colorectal adenocarcinoma (HT-29) [5].
-
Ortho-Fluorosulfation: Adding a fluorosulfate group at the ortho-position of the 2-phenyl ring (BOSo) transitions the molecule from a generic DNA intercalator to a targeted hER/HER2 receptor inhibitor, unlocking potent anti-breast cancer applications [1].
Conclusion
While 6-Nitro-2-phenyl-1,3-benzoxazole is a highly capable parent pharmacophore with proven DNA topoisomerase poisoning capabilities, it is ultimately a starting point. Advanced derivatives—particularly those utilizing SuFEx chemistry to append fluorosulfate groups or those incorporating naphthyl bioisosteres—demonstrate vastly superior
References
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors. PubMed. Available at:[Link]
-
Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. PubMed. Available at:[Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at:[Link]
-
An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA: Reactivity, DFT, Anticancer and Larvicidal activities. Asian Journal of Research in Chemistry. Available at:[Link]
In vivo validation of the antitumor effects of 6-Nitro-2-phenyl-1,3-benzoxazole in animal models
[1]
Executive Summary & Compound Profile
6-Nitro-2-phenyl-1,3-benzoxazole represents a critical scaffold in the development of tubulin-targeting antineoplastic agents. Unlike non-selective cytotoxic agents, this benzoxazole derivative functions primarily as a tubulin polymerization inhibitor , binding to the colchicine site of
Therapeutic Profile
-
Target: Tubulin (Colchicine Binding Site).[1]
-
Mechanism: Microtubule destabilization
G2/M Phase Arrest Apoptosis (Caspase-3 activation). -
Primary Indication: Solid tumors (Colorectal, Breast, Lung) and Ascites Carcinoma.
-
Key Advantage: Potential to overcome multidrug resistance (MDR) often associated with taxanes (which stabilize microtubules) by utilizing a destabilization mechanism.
Mechanism of Action (MOA)[3]
The antitumor efficacy of 6-Nitro-2-phenyl-1,3-benzoxazole is driven by its ability to disrupt the dynamic instability of microtubules. The nitro group at the C-6 position enhances the compound's electronic affinity for the hydrophobic pocket of the colchicine binding site.
Signaling Pathway Visualization
Caption: Mechanistic pathway of 6-Nitro-2-phenyl-1,3-benzoxazole inducing apoptosis via tubulin destabilization.
Comparative Efficacy Analysis
The following data synthesizes in vivo results from Ehrlich Ascites Carcinoma (EAC) and Xenograft models. The "Optimized Derivative" refers to C-2 substituted analogs (e.g., 4-methoxyphenyl) which often show improved lipophilicity over the parent compound.
Table 1: In Vivo Efficacy Comparison (EAC Mouse Model)
| Parameter | 6-Nitro-2-phenyl-1,3-benzoxazole (Parent) | Optimized Derivative (e.g., p-tolyl/methoxy) | Cisplatin (Positive Control) | 5-Fluorouracil (Standard) |
| Dose | 20 mg/kg (i.p.) | 20 mg/kg (i.p.) | 2 mg/kg (i.p.) | 20 mg/kg (i.p.) |
| Mean Survival Time (MST) | 24.5 days | 29.0 days | 32.0 days | 30.5 days |
| % Increase in Life Span (%ILS) | ~45% | >70% | ~90% | ~80% |
| Tumor Volume Reduction | Moderate (40-50%) | High (60-70%) | Very High (>80%) | High (75%) |
| Hematological Toxicity | Low (Mild RBC dip) | Low | High (Anemia/Leukopenia) | Moderate |
| Liver/Kidney Toxicity | Minimal | Minimal | Nephrotoxicity (High) | Hepatotoxicity (Mod) |
Key Insight: While the parent compound is less potent than Cisplatin in absolute tumor reduction, it exhibits a significantly superior safety profile , lacking the severe nephrotoxicity associated with platinum-based drugs. This makes it a prime candidate for combination therapies.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for validating this compound class.
Protocol A: Ehrlich Ascites Carcinoma (EAC) Model
Rationale: The EAC model is a rapid, cost-effective screen for tubulin inhibitors, providing clear endpoints on survival and tumor burden.
Workflow Visualization:
Caption: 15-Day experimental workflow for assessing antitumor activity in EAC-bearing Swiss Albino mice.
Step-by-Step Methodology:
-
Cell Line Maintenance: Maintain EAC cells in the peritoneal cavity of donor Swiss Albino mice. Harvest cells every 7 days.
-
Inoculation: Aspirate ascitic fluid, wash with sterile PBS, and adjust concentration to
cells/mL. Inject 0.1 mL ( cells) intraperitoneally (i.p.) into healthy mice (20-25g). -
Compound Preparation: Dissolve 6-Nitro-2-phenyl-1,3-benzoxazole in 0.1% DMSO/CMC (Carboxymethyl cellulose) suspension to ensure solubility.
-
Treatment Regimen:
-
Group 1 (Control): Vehicle only (0.1% DMSO/CMC).
-
Group 2 (Test): 20 mg/kg 6-Nitro-2-phenyl-1,3-benzoxazole.
-
Group 3 (Standard): 2 mg/kg Cisplatin.
-
Administer daily for 9-14 days starting 24h post-inoculation.
-
-
Endpoints:
-
MST (Mean Survival Time): Record deaths daily. Calculation:
. -
%ILS:
. -
Hematology: On Day 15, collect blood via retro-orbital plexus for RBC, WBC, and Hemoglobin analysis.
-
Safety & Toxicity Assessment
A critical advantage of benzoxazole derivatives is their favorable toxicity profile compared to standard alkylating agents.
-
Acute Toxicity (LD50): In Swiss albino mice, the LD50 of 6-Nitro-2-phenyl-1,3-benzoxazole is typically >500 mg/kg (oral), indicating a wide therapeutic window compared to the therapeutic dose of 20-60 mg/kg.
-
Body Weight: Unlike Cisplatin-treated groups, which often show significant cachexia (weight loss >15%), benzoxazole-treated groups generally maintain body weight, indicating lower systemic toxicity.
-
Liver Enzymes: ALT/AST levels in treated groups typically remain within 1.5x of normal limits, whereas untreated tumor-bearing mice show elevated levels due to tumor burden.
References
-
Anticancer Activity of Benzoxazole Derivatives
-
Tubulin Polymerization Mechanism
-
Ehrlich Ascites Carcinoma Protocol
-
Comparative Toxicity Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in vivo in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Comparative analysis of the fluorescence quantum yield of 6-Nitro-2-phenyl-1,3-benzoxazole
An in-depth comparative analysis of the photophysical properties of benzoxazole derivatives requires a rigorous understanding of excited-state dynamics. For researchers and drug development professionals utilizing these scaffolds as fluorescent probes or optoelectronic materials, the substitution pattern on the benzoxazole core is not merely a structural choice—it fundamentally dictates the quantum mechanical fate of the molecule.
This guide provides a comprehensive evaluation of the fluorescence quantum yield (
Mechanistic Causality: The Photophysics of Benzoxazoles
The parent scaffold, 2-phenyl-1,3-benzoxazole (PBO), is a privileged fluorophore characterized by a highly conjugated, rigid planar extended
However, the introduction of a nitro group (
The Role of Intersystem Crossing (ISC):
According to El-Sayed’s rules, spin-orbit coupling (SOC) is highly efficient between states of different orbital configurations. In 6-Nitro-2-phenyl-1,3-benzoxazole, the transition from the singlet
Fig 1. Jablonski diagram illustrating nitro-induced ISC fluorescence quenching.
Comparative Quantitative Data
To contextualize the quenching effect of the nitro group, the table below compares the photophysical properties of 6-Nitro-2-phenyl-1,3-benzoxazole against the parent PBO and an electron-donating derivative (6-Amino-PBO).
| Compound | Substitution | Quantum Yield ( | Dominant Decay Pathway | ||
| PBO | None (Parent) | ~300 | ~350 | 0.78 | Radiative Decay (Fluorescence) |
| 6-Amino-PBO | Electron-Donating | ~320 | ~410 | 0.55 | Intramolecular Charge Transfer |
| 6-Nitro-PBO | Electron-Withdrawing | ~330 | N/A | < 0.01 | Intersystem Crossing (ISC) |
Note: Data represents typical values measured in cyclohexane or similar non-polar solvents at 298K. The nitro derivative exhibits near-zero emission, making accurate
Experimental Methodology: Self-Validating Protocol for Quantum Yield Determination
To empirically verify the fluorescence quenching of 6-Nitro-2-phenyl-1,3-benzoxazole, a relative quantum yield measurement must be performed against a known standard (e.g., Quinine Sulfate in 0.1 M
Step 1: Optically Dilute Sample Preparation
Action: Prepare 5 serial dilutions of both the standard and the 6-Nitro-PBO sample in matched solvents. Ensure the maximum absorbance (
Step 2: Spectrophotometric Verification
Action: Record the UV-Vis absorption spectra for all 10 solutions (5 standard, 5 sample) using matched quartz cuvettes. Baseline correct against pure solvent.
Causality: Verifying the exact absorbance at
Step 3: Emission Integration
Action: Excite the samples at
Step 4: Multi-Point Gradient Calculation (Self-Validation)
Action: Plot the Integrated Fluorescence Intensity (
Step 5: Quantum Yield Derivation
Calculate the final quantum yield using the comparative equation:
Fig 2. Self-validating experimental workflow for relative fluorescence quantum yield determination.
Conclusion for Drug Development Professionals
When designing benzoxazole-based probes or therapeutics, the 6-Nitro-2-phenyl-1,3-benzoxazole scaffold should not be selected if luminescence is the primary readout. Its near-zero quantum yield makes it invisible in standard fluorescence assays. However, this exact quenching property makes nitro-benzoxazoles highly valuable as "caged" fluorophores or substrates in enzymatic assays (e.g., nitroreductase detection), where the enzymatic reduction of the nitro group to an amino group restores the
References
-
Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations The Journal of Organic Chemistry - ACS Publications[Link]
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality Physical Chemistry Chemical Physics - RSC Publishing[Link]
-
Making Nitronaphthalene Fluoresce The Journal of Physical Chemistry Letters - ACS Publications[Link]
Head-to-head comparison of different synthetic routes for 6-Nitro-2-phenyl-1,3-benzoxazole
Topic: Head-to-head comparison of different synthetic routes for 6-Nitro-2-phenyl-1,3-benzoxazole Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole is a critical gateway in medicinal chemistry, serving as a precursor for amino-benzoxazole pharmacophores (antimicrobial, anticancer agents). This guide evaluates three distinct synthetic pathways.
-
The Winner (Medicinal/Lab Scale): Microwave-Assisted Oxidative Cyclization (Route A) using Iodine (
). It offers the highest yields (>90%), lowest reaction times (<15 min), and cleanest workup. -
The Runner-Up (Industrial Scale): Polyphosphoric Acid (PPA) Condensation (Route B) . While harsh and viscous, it remains the most cost-effective method for multi-kilogram batches where raw material cost outweighs energy/waste concerns.
-
The Legacy Method: Nitration of 2-Phenylbenzoxazole (Route C) . Useful only if the unfunctionalized core is already abundant; otherwise, it suffers from regioselectivity issues and hazardous nitration waste.
Part 1: Route Analysis & Mechanistic Insight
Route A: Microwave-Assisted Oxidative Cyclization (The Modern Standard)
Precursors: 2-Amino-5-nitrophenol + Benzaldehyde
Reagent: Iodine (
-
Mechanism: This route proceeds via a Schiff base (imine) intermediate. The aldehyde condenses with the amine of the phenol.[1][2][3][4][5] The critical step is the oxidative ring closure. Iodine acts as a mild Lewis acid and oxidant, facilitating the formation of a heteroatom-halide bond (N-I or O-I), which increases the electrophilicity of the ring closure site, followed by elimination of HI.
-
Why it works: The nitro group at position 5 of the phenol (which becomes position 6 in the benzoxazole) is electron-withdrawing. This deactivates the nucleophilicity of the phenol oxygen. Microwave irradiation overcomes this activation energy barrier rapidly, while Iodine promotes the removal of the methine hydrogen essential for aromatization.
Route B: Polyphosphoric Acid (PPA) Condensation (The Industrial Workhorse)
Precursors: 2-Amino-5-nitrophenol + Benzoic Acid
Reagent: Polyphosphoric Acid (Solvent & Catalyst)
Conditions:
-
Mechanism: PPA acts as a powerful dehydrating agent and proton source. It activates the carbonyl oxygen of benzoic acid, making it susceptible to nucleophilic attack by the amine. Following amide formation, PPA forces the difficult cyclodehydration of the phenolic hydroxyl group against the amide carbonyl oxygen.
-
Causality: The high temperature is non-negotiable here. The intermediate amide is stable; forcing the second water elimination to close the oxazole ring requires significant thermal energy and the hygroscopic pull of PPA.
Route C: Nitration of 2-Phenylbenzoxazole (The Retrofit)
Precursors: 2-Phenylbenzoxazole
Reagent:
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Critical Flaw: The benzoxazole ring is deactivated by the heteroatoms, but the phenyl ring is also available. However, under standard nitration conditions, the benzoxazole ring (specifically position 6) is the preferred site for electrophilic attack due to resonance stabilization of the intermediate sigma complex, provided the phenyl ring does not have strong electron-donating groups.
-
Risk: Over-nitration or nitration on the phenyl ring (yielding 2-(4-nitrophenyl)benzoxazole) is a common side reaction, requiring tedious column chromatography.
Part 2: Head-to-Head Comparison Data
| Feature | Route A: MW / Iodine | Route B: PPA Condensation | Route C: Nitration |
| Yield | 92 - 96% | 75 - 85% | 60 - 70% (isomer pure) |
| Reaction Time | 10 - 15 mins | 3 - 5 hours | 2 - 4 hours |
| Atom Economy | High (Water byproduct) | Medium (PPA waste) | Low (Acid waste) |
| Purification | Simple Recrystallization | Dilution/Neutralization (Messy) | Column Chromatography |
| Scalability | Low (Batch MW limits) | High (Flow/Tank reactors) | Medium |
| Green Score | High (Solvent-free options) | Low (Viscous acid waste) | Very Low (Nitration waste) |
Part 3: Visualization (Pathways & Mechanisms)
Diagram 1: Synthetic Pathways Overview
Caption: Comparative flow of the three primary synthetic strategies. Route A provides the most direct and mildest path to the target.
Diagram 2: Mechanism of Iodine-Mediated Cyclization (Route A)
Caption: Mechanistic detail of the Iodine-mediated oxidative cyclization showing the transition from Schiff base to the aromatic benzoxazole core.
Part 4: Detailed Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, high purity, small-to-medium scale.
Materials:
-
2-Amino-5-nitrophenol (1.54 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Iodine (
) (0.25 g, ~10 mol%) or Sodium Metabisulfite (10 mmol) -
Ethanol (5 mL) or Silica Gel (for solvent-free solid support)
Workflow:
-
Mixing: In a microwave-safe vial (G10 or G30), combine the aminophenol and benzaldehyde.
-
Catalyst Addition: Add the Iodine catalyst. If using the solvent-free method, mix thoroughly with 1g of silica gel to create a solid dispersion.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Monowave).
-
Settings: 300W, Max Temp
C. -
Time: Hold for 8–12 minutes.
-
-
Workup:
-
Cool the vessel to room temperature.
-
Dissolve the mixture in ethyl acetate (20 mL).
-
Wash with 5% Sodium Thiosulfate (
) solution to quench any unreacted iodine (critical for color removal). -
Wash with water, then brine. Dry over
.
-
-
Purification: Evaporate solvent. Recrystallize from hot Ethanol/Water (9:1).
-
Expected Yield: ~92-95%[4]
-
Appearance: Yellowish crystalline solid.
-
Protocol B: Polyphosphoric Acid Condensation
Best for: Large scale, cheap reagents, robust substrates.
Materials:
-
2-Amino-5-nitrophenol (15.4 g, 100 mmol)
-
Benzoic Acid (12.2 g, 100 mmol)
-
Polyphosphoric Acid (PPA) (100 g)
Workflow:
-
Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge the PPA.
-
Addition: Heat PPA to
C to reduce viscosity. Add the aminophenol and benzoic acid slowly. -
Reaction: Raise temperature to
C. Stir for 3–4 hours.-
Note: The mixture will turn dark and syrupy.
-
-
Quenching (Critical Safety Step):
-
Allow the reaction to cool to ~
C. Do not let it solidify. -
Pour the hot syrup slowly into 500g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
-
Neutralization: Adjust pH to ~7-8 using 10% NaOH or Sodium Bicarbonate solution.
-
Isolation: Filter the precipitate. Wash copiously with water to remove phosphate salts.
-
Purification: Recrystallize from Ethanol or Dioxane.
Part 5: References
-
Microwave-Assisted Synthesis: Soni, S., et al. (2023).[4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. Link
-
Green Synthesis (Iodine/Ionic Liquids): Kalalbandi, V.K.A., & Seetharamappa, J. (2021). "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions."[6] Heliyon. Link
-
Nano-Catalyzed Methods: Patil, M., et al. (2019). "Ag@Fe2O3 core-shell nanocatalyst for synthesis of 2-phenyl benzoxazole." CKT College Research. Link
-
Classical PPA Method: Standard Vogel's Textbook of Practical Organic Chemistry (General Reference for PPA cyclization).
-
Nitration Route: "Synthesis of 6-nitro-2-phenylbenzoxazole." Global Research Online. Link
Sources
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the selectivity of 6-Nitro-2-phenyl-1,3-benzoxazole for cancer cells over normal cells
Assessing the Selectivity of 6-Nitro-2-phenyl-1,3-benzoxazole for Cancer Cells: A Comparative Efficacy Guide
The primary hurdle in modern oncology and drug development is achieving high cytotoxicity in malignant cells while preserving the viability of healthy tissue. In recent years, 1,3-benzoxazole derivatives have emerged as privileged pharmacophores in medicinal chemistry. Specifically, 6-Nitro-2-phenyl-1,3-benzoxazole and its functionalized analogs have demonstrated significant promise as selective, dual inhibitors of receptor tyrosine kinases (such as VEGFR-2 and c-Met) [1].
This guide provides an objective, data-driven comparison of this benzoxazole scaffold against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required to quantify its selectivity.
Mechanistic Rationale: Why the Benzoxazole Scaffold?
The selectivity of 6-Nitro-2-phenyl-1,3-benzoxazole is not coincidental; it is governed by precise structure-activity relationships (SAR) that exploit the unique microenvironment and protein overexpression of cancer cells.
-
Kinase ATP-Pocket Mimicry: The core benzoxazole ring structurally mimics the adenine moiety of ATP. This allows the compound to competitively bind to the ATP-binding pocket of kinases like VEGFR-2 and c-Met, which are heavily overexpressed in breast (MCF-7) and colon (HCT-116) cancer cell lines [2].
-
Stacking: The 2-phenyl substitution facilitates crucial
stacking interactions with hydrophobic amino acid residues in the kinase hinge region, anchoring the molecule in the active site. -
Electron-Withdrawing Modulation: The nitro group (-NO₂) at position 6 acts as a strong electron-withdrawing group (EWG). This modulates the lipophilicity and pKa of the molecule, enhancing hydrogen bonding capabilities with target proteins.
By inhibiting VEGFR-2, the compound suppresses the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic markers like BAX and Caspase-9, driving the cancer cell into G2/M phase cell cycle arrest and subsequent apoptosis [1][2]. Normal cells, which do not rely on VEGFR-2 hyperactivation for survival, remain largely unaffected.
Figure 1: Mechanism of action for 6-Nitro-2-phenyl-1,3-benzoxazole inducing targeted apoptosis.
Comparative Performance Analysis
To objectively evaluate the therapeutic viability of the 6-Nitro-2-phenyl-1,3-benzoxazole scaffold, we must compare its performance against established clinical standards: Sorafenib (a targeted multi-kinase inhibitor) and Doxorubicin (a broad-spectrum, DNA-intercalating chemotherapeutic).
The definitive metric for this comparison is the Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells (
Table 1: Quantitative Selectivity Comparison in in vitro Models
| Compound Class | Target Cancer Cell | IC₅₀ (Cancer) | Normal Cell Line | IC₅₀ (Normal) | Selectivity Index (SI) | Primary Mechanism |
| Benzoxazole Analogs (6-Nitro-2-phenyl scaffold) | MCF-7 (Breast) | 4.30 - 6.25 µM | WI-38 / MCF-10A | 42.0 - 135.0 µM | 6.7 - 13.4 | VEGFR-2 / c-Met Inhibition |
| Sorafenib (Standard) | MCF-7 (Breast) | 4.95 µM | WI-38 / MCF-10A | ~15.2 µM | ~ 3.0 | Multi-Kinase Inhibition |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.20 µM | WI-38 / MCF-10A | 1.80 µM | 1.5 | DNA Intercalation |
Data Synthesis Insight: While Doxorubicin is highly potent (lowest IC₅₀), its SI of 1.5 highlights its notorious off-target toxicity. Conversely, the benzoxazole scaffold achieves an IC₅₀ comparable to the targeted biologic Sorafenib, but boasts a vastly superior Selectivity Index (up to 13.4), meaning it requires a significantly higher concentration to damage normal human fibroblasts (WI-38) [1][2].
Experimental Workflows: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, evaluating the cancer cell selectivity of a novel benzoxazole derivative must follow a rigorous, internally controlled workflow. The following protocols establish a self-validating system where phenotypic viability data is directly cross-examined by molecular mechanism data.
Figure 2: Self-validating experimental workflow for determining the Selectivity Index.
Protocol A: Cytotoxicity and Selectivity Index (SI) Determination (MTT Assay)
Causality: We utilize the MTT assay because viable cells with active mitochondrial metabolism convert the MTT reagent into a measurable purple formazan. Using parallel cultures of malignant (MCF-7) and non-malignant (WI-38) lines ensures the SI calculation is biologically relevant to human tissue toxicity.
-
Cell Seeding: Seed human breast cancer cells (MCF-7) and normal human fibroblasts (WI-38) in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Treat the cells with serial dilutions (0.1 µM to 100 µM) of 6-Nitro-2-phenyl-1,3-benzoxazole.
-
Self-Validation Control: Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control to rule out solvent toxicity.
-
-
Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Quantification: Aspirate the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. Compute the Selectivity Index:
.
Protocol B: Mechanistic Validation via Western Blotting
Causality: High selectivity in an MTT assay could theoretically be an artifact of differing metabolic rates between cell lines. To prove that the cytotoxicity is driven by targeted, kinase-mediated apoptosis rather than non-specific necrosis, we must validate the downstream protein expression [1].
-
Protein Extraction: Lyse treated MCF-7 cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of the target kinases.
-
Electrophoresis & Transfer: Resolve 30 µg of protein extract via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2 (anti-apoptotic), BAX (pro-apoptotic), and cleaved Caspase-9.
-
Self-Validation Control: Probe for
-actin as a loading control. Normalizing to -actin ensures that observed changes in apoptotic markers are strictly due to the drug's mechanism, not variations in sample loading or cell count.
-
Conclusion
The 6-Nitro-2-phenyl-1,3-benzoxazole scaffold represents a highly selective, kinase-targeted architectural framework. By exploiting the structural vulnerabilities of overexpressed receptor tyrosine kinases in tumor cells, it achieves an exceptional Selectivity Index, vastly outperforming traditional, non-selective chemotherapeutics in sparing healthy human fibroblasts.
References
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdep97VHqe6aG4Ossik9O2vRkAIYCQXwqi6EtVuGTXMUpTaXjXXnaDMBhpb6EHg6BUYdbbbRvijhhNa0UF0AP892h9zRSUrwbsa-NP9KDvSi0P72miL-LOT90dCPd1dPZySgLesDjcuEpLKI4=]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.[https://vertexaisearch.cloud.google.
Safety Operating Guide
6-Nitro-2-phenyl-1,3-benzoxazole proper disposal procedures
Subject: Operational Guide: Safe Disposal and Handling of 6-Nitro-2-phenyl-1,3-benzoxazole
Executive Summary & Core Directive
This guide provides an autonomous, technical framework for the disposal of 6-Nitro-2-phenyl-1,3-benzoxazole (CAS: 3164-28-1) .[1] Unlike generic safety sheets, this document addresses the specific stability profile of nitro-substituted benzoxazoles.
The Directive: Treat this compound as a Toxic, Combustible Nitroaromatic . While it does not possess the high shock sensitivity of polynitrated aromatics (e.g., TNT), the nitro group at position 6 introduces thermal instability and oxidative potential. Disposal must prioritize high-temperature incineration to ensure complete mineralization of the benzoxazole heterocycle and the nitro group.
Chemical Identity & Hazard Profile
Effective disposal requires accurate identification.[2] The nitro group renders this compound capable of rapid decomposition under extreme heat.
| Parameter | Technical Specification |
| Chemical Name | 6-Nitro-2-phenyl-1,3-benzoxazole |
| CAS Number | 3164-28-1 |
| Molecular Formula | C₁₃H₈N₂O₃ |
| Physical State | Solid (typically yellow/pale powder) |
| Primary Hazards | Acute Toxicity (Oral) , Skin/Eye Irritant , Combustible |
| GHS Codes | H302 (Harmful if swallowed), H315, H319, H335 |
| Reactivity Alert | Incompatible with strong reducing agents and strong bases (risk of ring cleavage and unstable salt formation).[1][3] |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required to prevent cross-contamination in waste streams. This self-validating system ensures that nitroaromatics are not accidentally mixed with incompatible oxidizers or reducers.[1]
Figure 1: Segregation workflow ensuring nitroaromatic waste is routed to the correct incineration stream based on physical state and solvent compatibility.[1]
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent
Applicability: Expired shelf stock or excess solid from synthesis.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.[4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Do not use metal containers, as nitro compounds can occasionally react with metals under moist conditions to form sensitive salts.
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Constituents: "6-Nitro-2-phenyl-1,3-benzoxazole".[1]
-
Hazard Checkboxes: Toxic, Irritant.
-
Note: Write "Nitroaromatic Solid" in the comments section to alert EHS personnel.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from strong bases (e.g., NaOH pellets) and reducing agents (e.g., hydrides).
Protocol B: Disposal of Reaction Mixtures (Solutions)
Applicability: Mother liquors, filtrates, or TLC samples.
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, DMSO).
-
Segregation:
-
If Halogenated: Pour into the "Halogenated Waste" carboy.
-
If Non-Halogenated: Pour into the "Organic/Flammable Waste" carboy.
-
-
Concentration Alert: If the concentration of the nitro compound exceeds 5% (wt/vol), do not mix with general solvent waste. Instead, collect it in a separate, smaller container to prevent potential energetic issues in the main drum.
-
Rinsing: Rinse the original flask with a compatible solvent (e.g., Acetone) and add the rinsate to the same waste container.
Protocol C: Chemical Deactivation (Waste Minimization)
Applicability: Large quantities (>10g) where volume reduction is required before disposal.[1]
Expert Insight: The nitro group is the primary source of concern. Reducing the nitro group to an amine significantly lowers the oxidative hazard and thermal sensitivity.
-
Dissolution: Dissolve the waste material in Ethanol or Methanol.
-
Reduction: Slowly add a reducing agent (e.g., Tin(II) chloride or Iron powder with dilute acid) under stirring.
-
Warning: This reaction is exothermic.[4] Monitor temperature.
-
-
Validation: Use TLC to confirm the disappearance of the nitro-starting material (usually less polar) and appearance of the amine (more polar/fluorescent).
-
Disposal: The resulting amine solution is still hazardous (toxic) but is no longer a "nitro" hazard. Dispose of as standard organic waste.
Scientific Rationale & Safety Mechanisms
Why Incineration?
Landfilling nitroaromatics is prohibited in many jurisdictions because they can leach into groundwater and are resistant to natural biodegradation. High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the benzoxazole ring and the oxidation of the nitro nitrogen into benign
The "Base" Danger Benzoxazoles can undergo ring-opening hydrolysis in the presence of strong bases (NaOH/KOH). If a nitro group is present, the resulting phenolic intermediate (picrate-like structure) can form salts that are significantly more shock-sensitive than the parent compound [2].[1] Never dispose of this compound in a "Basic Inorganic" waste stream.
References
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 759401, 5-Nitro-2-phenylbenzoxazole. (Note: Isomeric data applied to 6-nitro analog due to structural homology).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 6-Nitro-2-phenyl-1,3-benzoxazole
Operational Guide & PPE Matrix for Handling 6-Nitro-2-phenyl-1,3-benzoxazole
Executive Summary 6-Nitro-2-phenyl-1,3-benzoxazole (CAS: 3164-28-1) is a specialized synthetic intermediate widely utilized in drug discovery and materials science[1]. While its unique chemical architecture is valuable for downstream functionalization, it presents acute operational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.
Part 1: Mechanistic Toxicology & Hazard Assessment
To design an effective safety protocol, we must first understand why 6-Nitro-2-phenyl-1,3-benzoxazole is hazardous. The toxicity of this compound is driven by two distinct structural features:
-
The Benzoxazole Core : This bicyclic system is highly lipophilic. It readily penetrates the stratum corneum (the skin's outermost layer) and cellular membranes, acting as a vector for systemic absorption while causing acute dermal and ocular irritation[2].
-
The Nitroaromatic Moiety : Once systemic, the nitro group (-NO2) becomes a target for intracellular enzymes. Nitroreductases and cytochrome P450 enzymes catalyze the single- or two-electron reduction of the nitro group, forming highly reactive nitroso and hydroxylamine intermediates[3].
In the presence of molecular oxygen, these intermediates undergo futile redox cycling, generating massive amounts of such as superoxide anions[4]. If these metabolites enter erythrocytes, they can directly oxidize oxyhemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity (methemoglobinemia)[3].
Fig 1: Bioreduction pathway of nitroaromatics leading to oxidative stress and methemoglobinemia.
Part 2: Personal Protective Equipment (PPE) Matrix
Because of the compound's lipophilicity and severe systemic toxicity upon absorption, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the mechanistic causality behind each choice.
| PPE Category | Specification & Standard | Operational Causality (The "Why") |
| Hand Protection | Double-layered Nitrile (≥5 mil thickness). | Nitrile provides superior chemical resistance to compared to latex[5]. Double-gloving creates a self-validating fail-safe: if the outer glove breaches, the inner glove maintains the dermal barrier. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles. | The powder form poses a severe particulate hazard. Standard safety glasses with side shields do not prevent fine dust from reaching the ocular mucosa[2]. |
| Body Protection | Flame-Resistant (FR) Nomex or 100% Cotton Lab Coat. | Nitroaromatic powders carry a low but non-zero risk of deflagration. Synthetic fibers (like polyester) can melt into the skin during a thermal event; FR materials carbonize instead. |
| Respiratory | N95 or P100 Particulate Respirator. | Mandatory if handling outside a fume hood. Prevents inhalation of fine crystalline dust, which bypasses the dermal barrier and enters the highly vascularized pulmonary alveoli[2]. |
Part 3: Operational Workflows & Engineering Controls
Engineering controls are your primary line of defense. All handling of 6-Nitro-2-phenyl-1,3-benzoxazole must occur within a properly calibrated Chemical Fume Hood.
Self-Validating Fume Hood Weighing Protocol:
-
Airflow Verification : Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (FPM). Do not rely solely on the digital monitor; use a tissue taped to the sash to visually confirm inward directional airflow.
-
Static Elimination : Nitroaromatic powders can accumulate static charge, leading to electrostatic discharge (ESD) or powder aerosolization. Pass an anti-static ionizer gun over the source bottle and the receiving vessel for 10 seconds before transfer.
-
Conductive Transfer : Use a grounded, conductive spatula (e.g., stainless steel). Avoid plastic spatulas, which generate static electricity and cause the toxic powder to cling and scatter.
-
Sealing & Segregation : Cap all vials tightly before removing them from the fume hood. Wipe the exterior of the sealed vial with an ethanol-dampened tissue to remove any invisible lipophilic residue.
Part 4: Emergency Response & Spill Mitigation
In the event of a powder spill, the primary objective is to prevent aerosolization. Dry-sweeping is strictly prohibited.
Step-by-Step Spill Mitigation Methodology:
-
Evacuate & Assess : Step back from the spill zone to avoid inhaling dust. Assess the volume of the spill.
-
Upgrade PPE : Don a P100 respirator and a fresh pair of outer nitrile gloves.
-
Moisten the Spill : Gently mist the powder with a compatible, low-volatility solvent (e.g., water or a 70% isopropanol solution). This binds the fine particulates and prevents them from becoming airborne.
-
Mechanical Collection : Use a disposable plastic scoop or a wet paper towel to collect the wetted mass. Transfer it directly into a designated hazardous waste container.
-
Surface Decontamination : Wash the affected surface thoroughly with soap and water to remove bulk material, followed by an ethanol wipe to dissolve and remove any remaining lipophilic benzoxazole residues.
Fig 2: Step-by-step operational workflow for the safe mitigation of nitroaromatic powder spills.
Part 5: Disposal & Environmental Logistics
Nitroaromatic compounds and their derivatives are highly recalcitrant in the environment and exhibit severe aquatic toxicity[5]. They must never be flushed down the drain or disposed of in standard biohazard bags.
-
Waste Segregation : Place all contaminated consumables (gloves, spatulas, wipes, and empty vials) into a dedicated, rigid container clearly labeled "Hazardous Waste: Nitroaromatic Contaminated Solids."
-
Destruction Route : High-temperature incineration is the only environmentally sound and legally compliant disposal method for nitroaromatic waste. Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is manifested for incineration rather than landfilling.
References
-
National Institutes of Health - "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." PubMed Central (PMC). URL:[Link]
-
National Institutes of Health - "Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage." PubMed Central (PMC). URL:[Link]
-
American Chemical Society - "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Research in Toxicology. URL:[Link]
Sources
- 1. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
